molecular formula C15H22O4 B15591231 Bakkenolide III

Bakkenolide III

Cat. No.: B15591231
M. Wt: 266.33 g/mol
InChI Key: VNFLYLCSLQITAF-UHFFFAOYSA-N
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Description

Bakkenolide III is a useful research compound. Its molecular formula is C15H22O4 and its molecular weight is 266.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,10-12,16-17H,2,4-7H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFLYLCSLQITAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1(CC3(C2O)C(=C)COC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bakkenolide III: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakkenolide (B600228) III, a sesquiterpenoid lactone of the bakkenolide class, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, discovery, and isolation of Bakkenolide III. It details the experimental protocols for its extraction and purification and presents available quantitative data. Furthermore, this document elucidates the known biological activities of related bakkenolides, with a particular focus on the neuroprotective effects mediated through the NF-κB signaling pathway and their antioxidant potential.

Natural Sources and Discovery

This compound is a naturally occurring compound primarily isolated from plants of the genus Petasites, belonging to the Asteraceae family. The discovery of this compound and its analogs is closely tied to the phytochemical investigation of these traditional medicinal plants.

Primary Botanical Sources

The principal botanical sources of this compound identified to date are:

  • Petasites formosanus : The roots of this plant have been a significant source for the isolation of a diverse array of bakkenolides, including this compound.[1] A comprehensive study led to the isolation of thirty-two new bakkenolides from this species.

  • Petasites tricholobus : The rhizomes of this plant have also been identified as a source of novel bakkenolides, including Bakkenolide-IIIa, a closely related derivative.[2]

While specific quantitative yields for this compound are not extensively reported, studies on Petasites formosanus have documented the isolation of related bakkenolides in varying quantities, from milligrams to over a gram from kilogram quantities of plant material, suggesting that the concentration of individual bakkenolides can differ significantly.

Quantitative Data

Precise quantitative data for the yield of this compound from its natural sources is limited in the available literature. However, analysis of related bakkenolides from Petasites species provides an indication of potential yields. The following table summarizes the reported yields of various bakkenolides isolated from Petasites formosanus and Petasites japonicus.

CompoundPlant SourcePlant PartExtraction MethodYieldReference
Bakkenolide BPetasites japonicusLeaves and StemsMethanol (B129727) Extraction, Column Chromatography, Preparative HPLC15 mg from 1.6 kg[3]
Bakkenolide DPetasites japonicusLeaves and StemsMethanol Extraction, Column Chromatography, Preparative HPLC17 mg from 1.6 kg[3]
Bakkenolide DPetasites formosanusRootsHot Methanol Extraction, Column Chromatography1.2 g from starting material[4]
Bakkenolide-DbPetasites formosanusRootsHot Methanol Extraction, Column Chromatography20 mg from starting material[4]
Bakkenolide-DcPetasites formosanusRootsHot Methanol Extraction, Column Chromatography5.0 mg from starting material[4]
Bakkenolide-DdPetasites formosanusRootsHot Methanol Extraction, Column Chromatography5.4 mg from starting material[4]

Note: The yield of this compound is not explicitly stated in these studies, but the data provides a comparative context for the isolation of bakkenolides from Petasites species.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process combining solvent extraction and chromatographic techniques. The following is a synthesized protocol based on established methods for the extraction of sesquiterpenoids from plant materials.[5][6]

General Extraction and Fractionation Workflow

G plant_material Dried and Powdered Petasites sp. (Roots/Rhizomes) extraction Maceration with Methanol (repeated) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with Chloroform (B151607) and n-Butanol) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction butanol_fraction n-Butanol Fraction partitioning->butanol_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction

Figure 1: General workflow for the extraction and fractionation of Bakkenolides.

Detailed Methodologies

3.2.1. Plant Material Preparation and Extraction

  • Grinding: Air-dried roots or rhizomes of Petasites sp. are ground into a coarse powder to increase the surface area for solvent extraction.

  • Maceration: The powdered plant material is submerged in methanol at room temperature for an extended period (e.g., 72 hours), with occasional agitation. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2.2. Solvent Partitioning

  • The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and n-butanol.

  • This step separates the components of the crude extract based on their differential solubility, yielding a chloroform-soluble fraction, an n-butanol-soluble fraction, and an aqueous fraction. Bakkenolides, being moderately polar, are typically enriched in the chloroform and/or ethyl acetate (B1210297) fractions.

3.2.3. Silica (B1680970) Gel Column Chromatography

  • Column Packing: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: The dried chloroform fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

  • Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors. Fractions containing the desired bakkenolides are pooled.

3.2.4. High-Performance Liquid Chromatography (HPLC) Purification

  • Column and Mobile Phase: Further purification is achieved using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column.

  • Gradient Elution: A typical mobile phase consists of a gradient of acetonitrile (B52724) and water. The gradient is optimized to achieve baseline separation of the target this compound from other co-eluting compounds.

  • Detection and Collection: The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

  • Lyophilization: The collected fraction is lyophilized to yield the pure compound.

Biological Activities and Signaling Pathways

Bakkenolides have demonstrated a range of biological activities, with neuroprotective and antioxidant effects being of particular interest.

Neuroprotective Effects via NF-κB Signaling Pathway

Studies on Bakkenolide-IIIa, a close analog of this compound, have shown that it confers neuroprotection by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7] Ischemic events can trigger a cascade of inflammatory responses in neuronal cells, leading to apoptosis. Bakkenolide-IIIa has been shown to inhibit the phosphorylation of key proteins in the NF-κB pathway, thereby preventing the translocation of the p65 subunit to the nucleus and subsequent transcription of pro-inflammatory genes.

G ischemia Ischemia / Oxidative Stress akt_erk Phosphorylation of Akt and ERK1/2 ischemia->akt_erk bakkenolide Bakkenolide IIIa bakkenolide->akt_erk Inhibits ikk Phosphorylation of IKKβ akt_erk->ikk ikba Phosphorylation and Degradation of IκBα ikk->ikba nfkb NF-κB (p65/p50) Translocation to Nucleus ikba->nfkb transcription Transcription of Pro-inflammatory Genes nfkb->transcription apoptosis Neuronal Apoptosis transcription->apoptosis

Figure 2: Inhibition of the NF-κB signaling pathway by Bakkenolide IIIa.

Antioxidant Activity

Several bakkenolides isolated from Petasites tricholobus have exhibited significant antioxidant activities.[2] The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. This radical scavenging activity helps to mitigate oxidative stress, which is implicated in a variety of pathological conditions.

G bakkenolide Bakkenolide h_donor Hydrogen Atom Donation bakkenolide->h_donor dpph_radical DPPH• (Stable Radical) dpph_radical->h_donor dpph_h DPPH-H (Reduced Form) h_donor->dpph_h scavenged_radical Scavenged Radical h_donor->scavenged_radical

Figure 3: Mechanism of DPPH radical scavenging by Bakkenolides.

Conclusion

This compound, a sesquiterpenoid lactone from Petasites species, represents a promising natural product with potential therapeutic applications, particularly in the realm of neuroprotection. This guide has provided a comprehensive overview of its natural sources, methods for its isolation and purification, and insights into its biological activities. The detailed experimental protocols and the elucidation of the NF-κB signaling pathway and antioxidant mechanisms offer a valuable resource for researchers and drug development professionals. Further investigation into the quantitative analysis of this compound in its natural sources and the full spectrum of its pharmacological effects is warranted to fully realize its therapeutic potential.

References

Isolating Bakkenolide III from Petasites tricholobus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Bakkenolide III from the rhizomes of Petasites tricholobus. The methodologies detailed herein are based on established scientific literature and are intended to offer a reproducible framework for obtaining this promising neuroprotective compound. This document also outlines the molecular signaling pathway through which this compound exerts its effects.

Quantitative Data Summary

The isolation of bakkenolides from Petasites tricholobus has yielded several compounds, with this compound being a significant component. The following table summarizes the quantitative data obtained from a representative study.

CompoundYield (g) from 10 kg Dried RhizomesPurity
Bakkenolide-Ia0.019>98%
Bakkenolide-IIa0.035>98%
Bakkenolide-IIIa 2.87 >98%
Bakkenolide-IVa2.93>98%

Experimental Protocols

Plant Material and Extraction

The rhizomes of Petasites tricholobus are the primary source for the isolation of this compound.

Protocol:

  • Air-dry the rhizomes of Petasites tricholobus (10 kg).

  • Grind the dried rhizomes into a coarse powder.

  • Extract the powdered rhizomes with 95% ethanol (B145695) (3 x 50 L) at room temperature.

  • Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract (approximately 980 g).

  • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.

  • Concentrate the ethyl acetate fraction to yield a residue (approximately 350 g) for further purification.[1]

Chromatographic Purification of this compound

The separation and purification of this compound are achieved through a series of column chromatography steps.

Protocol:

  • Subject the ethyl acetate extract (350 g) to column chromatography on a silica (B1680970) gel column (5 kg, 200-300 mesh).

  • Elute the column with a gradient of increasing polarity using a hexane-ethyl acetate solvent system (ranging from 50:1 to 1:1, v/v).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions containing compounds of similar polarity.

  • Fraction 5, eluted with hexane-EtOAc (5:1), is rich in Bakkenolide-IIIa.[1]

  • Further purify Fraction 5 (9.7 g) by repeated column chromatography on silica gel (20 g, 2.5 cm × 80 cm) with a hexane-EtOAc (10:1) solvent system to yield purified Bakkenolide-IIIa (2.87 g).[1]

  • Assess the purity of the isolated Bakkenolide-IIIa using High-Performance Liquid Chromatography (HPLC), which should be greater than 98%.[1]

Structural Elucidation

The chemical structure of the isolated this compound is confirmed using modern spectroscopic techniques.

Methods:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, 1H-1H COSY, HMQC, and HMBC experiments are performed to determine the complete chemical structure and stereochemistry of the molecule.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula of the compound.[1]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation of this compound from Petasites tricholobus.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Dried Rhizomes Dried Rhizomes Powdered Rhizomes Powdered Rhizomes Dried Rhizomes->Powdered Rhizomes 95% EtOH Extraction 95% EtOH Extraction Powdered Rhizomes->95% EtOH Extraction Crude Extract Crude Extract 95% EtOH Extraction->Crude Extract Liquid-Liquid Partition Liquid-Liquid Partition Crude Extract->Liquid-Liquid Partition EtOAc Fraction EtOAc Fraction Liquid-Liquid Partition->EtOAc Fraction Silica Gel Column 1 Silica Gel Column 1 EtOAc Fraction->Silica Gel Column 1 Fraction 5 (Hexane:EtOAc 5:1) Fraction 5 (Hexane:EtOAc 5:1) Silica Gel Column 1->Fraction 5 (Hexane:EtOAc 5:1) Silica Gel Column 2 Silica Gel Column 2 Fraction 5 (Hexane:EtOAc 5:1)->Silica Gel Column 2 Bakkenolide IIIa Bakkenolide IIIa Silica Gel Column 2->Bakkenolide IIIa Purity Check (HPLC) Purity Check (HPLC) Bakkenolide IIIa->Purity Check (HPLC) Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purity Check (HPLC)->Structural Elucidation (NMR, MS)

Caption: Isolation workflow for this compound.

Signaling Pathway Inhibition by Bakkenolide IIIa

Bakkenolide-IIIa has been shown to exert its neuroprotective effects by inhibiting the NF-κB signaling pathway. The diagram below depicts the key points of inhibition.

G cluster_upstream Upstream Signaling cluster_nfkb NF-κB Pathway Stimulus Stimulus Akt Akt Stimulus->Akt ERK1/2 ERK1/2 Stimulus->ERK1/2 IKKβ IKKβ Akt->IKKβ P ERK1/2->IKKβ P IκBα IκBα IKKβ->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) degradation p65 p65 Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Bakkenolide IIIa Bakkenolide IIIa Bakkenolide IIIa->Akt Bakkenolide IIIa->ERK1/2 Bakkenolide IIIa->IKKβ Bakkenolide IIIa->IκBα inhibits phosphorylation Bakkenolide IIIa->p65 inhibits phosphorylation

Caption: Bakkenolide IIIa inhibits the NF-κB pathway.

References

Bakkenolide III CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) III is a sesquiterpenoid lactone belonging to the bakkenolide class of natural products. These compounds are primarily isolated from plants of the Petasites genus. This technical guide provides a summary of the available information on Bakkenolide III, including its chemical properties. Due to the limited specific data on this compound's biological activity, this document also presents detailed experimental findings for the closely related analogue, Bakkenolide IIIa, to provide insights into potential areas of investigation.

Chemical Properties of this compound

PropertyValueReference
CAS Number 24909-95-3[1][2][3][4]
Molecular Formula C₁₅H₂₂O₄[1][2][5]
Molecular Weight 266.33 g/mol [1][2][5]
Source Roots of Petasites formosanus[1][2]

Biological Activity of this compound Analogues: A Case Study of Bakkenolide IIIa

While specific biological data for this compound is scarce in the reviewed literature, extensive research has been conducted on the structurally similar Bakkenolide IIIa. These studies provide valuable insights into the potential pharmacological profile of this compound. The primary activities reported for Bakkenolide IIIa are neuroprotection and antioxidant effects.[6][7]

Neuroprotective Effects of Bakkenolide IIIa

Bakkenolide-IIIa has been shown to protect against cerebral damage by inhibiting apoptosis and neuroinflammation.[8] Studies using a rat model of transient focal cerebral damage and cultured hippocampal neurons subjected to oxygen-glucose deprivation (OGD) have demonstrated its neuroprotective capabilities.[8]

Quantitative Data from In Vivo Studies (Rat Model):

Treatment GroupBrain Infarct Volume ReductionNeurological Deficit Reduction72h Survival Rate
Bakkenolide-IIIa (4 mg/kg)SignificantSignificant-
Bakkenolide-IIIa (8 mg/kg)SignificantSignificant-
Bakkenolide-IIIa (16 mg/kg)SignificantSignificantIncreased

Quantitative Data from In Vitro Studies (Cultured Hippocampal Neurons):

TreatmentEffect
Bakkenolide-IIIaIncreased cell viability
Decreased apoptotic cells
Dose-dependently increased Bcl-2/Bax ratio
Experimental Protocols for Bakkenolide IIIa

Transient Focal Cerebral Damage Model in Rats:

A detailed protocol for inducing transient focal cerebral damage in rats was utilized to assess the in vivo neuroprotective effects of Bakkenolide-IIIa.[8] This typically involves the temporary occlusion of the middle cerebral artery (MCAO), followed by reperfusion. Neurological deficits are scored, and infarct volume is measured post-mortem.

Oxygen-Glucose Deprivation (OGD) in Cultured Hippocampal Neurons:

To model ischemic conditions in vitro, primary hippocampal neurons were subjected to OGD.[6][8] This involves replacing the normal culture medium with a glucose-free medium and incubation in a hypoxic chamber. Cell viability, apoptosis, and protein expression are then assessed.

Western Blot Analysis:

The expression levels of key proteins in signaling pathways, such as Bcl-2, Bax, Akt, ERK1/2, IKKβ, IκBα, and p65, were measured using Western blot analysis to elucidate the mechanism of action of Bakkenolide-IIIa.[8]

TUNEL Assay:

Apoptotic neurons were quantified using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.[8]

Electrophoretic Mobility Shift Assay (EMSA):

The activation of NF-κB was determined by measuring its DNA binding activity using EMSA.[8]

Signaling Pathway of Bakkenolide IIIa

Bakkenolide-IIIa exerts its neuroprotective effects by modulating the NF-κB signaling pathway. It inhibits the phosphorylation of Akt and ERK1/2, which are upstream regulators of NF-κB. This leads to the inhibition of IKKβ and IκBα phosphorylation, ultimately preventing the nuclear translocation and activation of the p65 subunit of NF-κB.[8]

Bakkenolide_IIIa_Signaling_Pathway cluster_nucleus Cytoplasm Bakk Bakkenolide IIIa Akt Akt Bakk->Akt inhibits phosphorylation ERK ERK1/2 Bakk->ERK inhibits phosphorylation IKK IKKβ Akt->IKK ERK->IKK IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB (p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Apoptosis Apoptosis Transcription->Apoptosis

Caption: Proposed signaling pathway for the neuroprotective effects of Bakkenolide IIIa.

Conclusion

This compound is a natural product with a defined chemical structure. While direct biological data is limited, research on the closely related Bakkenolide IIIa suggests potential neuroprotective and anti-inflammatory activities mediated through the inhibition of the NF-κB signaling pathway. Further investigation into the specific biological profile of this compound is warranted to explore its therapeutic potential. The experimental protocols and signaling pathway information provided for Bakkenolide IIIa can serve as a valuable foundation for future research on this compound.

References

The Multifaceted Biological Activities of Bakkenolide III: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide III, a sesquiterpene lactone primarily isolated from the rhizomes of Petasites species, has emerged as a compound of significant interest in the scientific community. Its diverse pharmacological activities, ranging from potent anti-inflammatory and neuroprotective effects to potential anti-cancer properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth review of the current scientific literature on the biological activities of this compound and its closely related analog, Bakkenolide IIIa, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory Activity

Bakkenolide IIIa has demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

In a study utilizing human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), Bakkenolide IIIa exhibited a dose-dependent reduction in the secretion of several pro-inflammatory cytokines. The results are summarized in the table below.

Concentration of Bakkenolide IIIa (µM)TNF-α Reduction (%)IL-1β Reduction (%)IL-6 Reduction (%)IL-8 Reduction (%)
10Not specifiedNot specifiedNot specifiedNot specified
20SignificantSignificantSignificantSignificant
50SignificantSignificantSignificantSignificant

Note: The source material indicates a significant, dose-dependent decrease in cytokine levels at 20 and 50 µM concentrations, though the exact percentage of reduction is not provided.[1][2]

Signaling Pathway: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of Bakkenolide IIIa are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nucleus->Cytokines Induces Transcription Bakkenolide Bakkenolide IIIa Bakkenolide->IKK Inhibits

Inhibition of the NF-κB signaling pathway by Bakkenolide IIIa.
Experimental Protocols

Human umbilical vein endothelial cells (HUVECs) are cultured in DMEM supplemented with 10% fetal bovine serum.[1] For inflammatory stimulation, HUVECs are treated with lipopolysaccharide (LPS).[1] To assess the anti-inflammatory effects, cells are pre-treated with varying concentrations of Bakkenolide IIIa (e.g., 10, 20, 50 µM) for a specified period before LPS stimulation.[1][2]

The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) in the cell culture supernatants are quantified using commercially available ELISA kits.[1] The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to wells pre-coated with capture antibodies specific for each cytokine. After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate solution. The resulting colorimetric reaction is measured using a microplate reader, and the cytokine concentrations are determined by comparison to a standard curve.[1]

Neuroprotective Activity

Bakkenolide IIIa has shown promising neuroprotective effects in both in vitro and in vivo models of neuronal damage.

Quantitative Data: In Vivo Neuroprotection and Apoptosis Regulation

In a rat model of transient focal cerebral ischemia, administration of Bakkenolide IIIa demonstrated a significant neuroprotective effect. Furthermore, in vitro studies using primary hippocampal neurons subjected to oxygen-glucose deprivation (OGD) revealed its ability to modulate key apoptotic proteins.

TreatmentModelDosage/ConcentrationOutcome
Bakkenolide IIIaRat (in vivo)4, 8, 16 mg/kgDose-dependent reduction in brain infarct volume and neurological deficit.
Bakkenolide IIIaPrimary Hippocampal Neurons (in vitro)Not specifiedDose-dependent increase in the Bcl-2/Bax ratio, indicating an anti-apoptotic effect.
Signaling Pathway: Modulation of Apoptotic and Survival Pathways

The neuroprotective mechanism of Bakkenolide IIIa involves the inhibition of apoptosis through the regulation of the Bcl-2 family of proteins and the suppression of the pro-inflammatory NF-κB pathway, which is also implicated in neuronal cell death.

Neuroprotection_Pathway cluster_stress Cellular Stress (e.g., OGD) cluster_apoptotic Apoptotic Pathway OGD Oxygen-Glucose Deprivation Bax Bax (Pro-apoptotic) OGD->Bax Increases Bcl2 Bcl-2 (Anti-apoptotic) OGD->Bcl2 Decreases Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Bakkenolide Bakkenolide IIIa Bakkenolide->Bax Decreases Ratio Bakkenolide->Bcl2 Increases Ratio

Modulation of the Bcl-2/Bax ratio by Bakkenolide IIIa.
Experimental Protocols

Primary hippocampal neurons are cultured in a glucose-free medium and placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period to induce ischemic-like injury. Following OGD, the cells are returned to a normoxic environment with glucose-containing medium to simulate reperfusion. The neuroprotective effect of Bakkenolide IIIa is assessed by adding it to the culture medium during the reperfusion phase.

Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for Bcl-2 and Bax, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the Bcl-2/Bax ratio.

Anti-Cancer Activity

Preliminary studies suggest that bakkenolides may possess anti-cancer properties. However, the available literature lacks specific quantitative data, such as IC50 values, for this compound against common cancer cell lines like HeLa or HepG2. One related compound, Bakkenolide B, has been reported to have weak cytotoxic activity on human cervical carcinoma (HeLa) and human breast cancer (MCF-7) cell lines. Further research is required to fully elucidate the anti-cancer potential of this compound and to determine its efficacy and mechanism of action in various cancer models.

Conclusion

This compound and its analog Bakkenolide IIIa exhibit a compelling range of biological activities, with robust evidence supporting their anti-inflammatory and neuroprotective effects. The mechanisms of action primarily involve the modulation of the NF-κB and apoptotic signaling pathways. While the anti-cancer potential of bakkenolides is an area of interest, further investigation is necessary to establish the specific efficacy and cytotoxic profile of this compound. The detailed experimental protocols and quantitative data presented in this review provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

An In-Depth Technical Guide to Known Bakkenolide Sesquiterpenoid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolides are a class of sesquiterpenoid lactones characterized by a spiro-bakkenolide skeleton. Primarily isolated from plants of the genus Petasites, these natural products have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of known bakkenolide (B600228) derivatives, focusing on their cytotoxic, anti-inflammatory, and neuroprotective properties. It is designed to serve as a resource for researchers and professionals in drug discovery and development, offering detailed quantitative data, experimental protocols, and insights into their mechanisms of action.

Cytotoxic Activity of Bakkenolide Derivatives

Several bakkenolide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The evaluation of these compounds is crucial for the development of novel anticancer agents.

Quantitative Data for Cytotoxicity

The following table summarizes the cytotoxic activities of various bakkenolide derivatives, with data primarily from studies on compounds isolated from Petasites formosanus. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µM)Reference
Bakkenolide-D (34)Hep G2>10[1]
Hep 2,2,15>10[1]
KB26.9[1]
CCM240.97[1]
P388>10[1]
Bakkenolide-H (35)Hep G2>10[1]
Hep 2,2,15>10[1]
KB31.4[1]
CCM224.64[1]
P3886.84[1]
Bakkenolide-S (36)Hep G2>10[1]
Hep 2,2,150.245[1]
KB9.85[1]
CCM222.21[1]
P388>10[1]
Bakkenolide-BHeLa>100 µg/mL[2]
MCF-7>100 µg/mL[2]
LLC>100 µg/mL[2]
Petatewalide AHeLa68.4 µg/mL[2]
MCF-785.2 µg/mL[2]
LLC59.5 µg/mL[2]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxicity of bakkenolide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the bakkenolide derivatives (typically in a range from 0.1 to 100 µM or µg/mL) for a specified period, usually 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: Following incubation, the MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory and Anti-allergic Activities of Bakkenolide B

Bakkenolide B, a major component isolated from the leaves of Petasites japonicus, has demonstrated significant anti-inflammatory and anti-allergic properties.[3]

Mechanism of Action: Inhibition of Mast Cell Degranulation

One of the key mechanisms underlying the anti-allergic effect of bakkenolide B is its ability to inhibit the degranulation of mast cells in a concentration-dependent manner.[3] Mast cell degranulation releases histamine (B1213489) and other inflammatory mediators, leading to allergic symptoms.

Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

The inhibitory effect of bakkenolide B on mast cell degranulation is quantified by measuring the release of the enzyme β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells.

Principle: β-hexosaminidase is a marker enzyme for mast cell degranulation. Its release into the cell culture supernatant is proportional to the extent of degranulation.

Detailed Methodology: [4][5][6]

  • Cell Culture and Sensitization: RBL-2H3 cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS). For antigen-induced degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Cell Seeding: Sensitized cells are washed and seeded in 24-well plates at a density of 5 × 10⁵ cells/well.

  • Compound Incubation: The cells are pre-incubated with various concentrations of bakkenolide B for 1 hour at 37°C.

  • Induction of Degranulation: Degranulation is induced by adding DNP-human serum albumin (HSA) as the antigen and incubating for 30 minutes at 37°C.

  • Sample Collection: The reaction is stopped by placing the plates on ice. The supernatant is collected to measure the released β-hexosaminidase.

  • β-Hexosaminidase Assay:

    • An aliquot of the supernatant is mixed with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide in a citrate (B86180) buffer (pH 4.5).

    • The mixture is incubated for 1 hour at 37°C.

    • The reaction is stopped by adding a stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0).

    • The absorbance of the released p-nitrophenol is measured at 405 nm.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme (determined by lysing the cells with Triton X-100). The inhibitory effect of bakkenolide B is then determined, and the IC50 value is calculated.

Signaling Pathway: AMPK/Nrf2 Induction

Bakkenolide B also exerts anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in microglia.[7] This activation leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokines.

AMPK_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bakkenolide B Bakkenolide B AMPK AMPK Bakkenolide B->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation Nrf2_Keap1 Nrf2 Keap1 pAMPK->Nrf2_Keap1:f0 Phosphorylates Nrf2, leading to dissociation Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocation Keap1 Keap1 Nrf2_Keap1:f0->Nrf2 Nrf2_Keap1:f1->Keap1 Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1) ARE->Antioxidant_Genes Induces Transcription Anti_inflammatory_Effect Anti-inflammatory Effect Antioxidant_Genes->Anti_inflammatory_Effect NFkB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ischemic Insult\n(e.g., OGD) Ischemic Insult (e.g., OGD) Akt Akt Ischemic Insult\n(e.g., OGD)->Akt ERK1_2 ERK1/2 Ischemic Insult\n(e.g., OGD)->ERK1_2 pAkt p-Akt Akt->pAkt Phosphorylation IKK IKK pAkt->IKK pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation pERK1_2->IKK pIKK p-IKK IKK->pIKK Phosphorylation NFkB_IkB NF-κB (p65) IκBα pIKK->NFkB_IkB:f1 Phosphorylates IκBα IkB IκBα pIkB p-IκBα Apoptosis Apoptosis pIkB->Apoptosis Degradation NFkB_p65 NF-κB (p65) Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_p65->Inflammatory_Genes Translocation NFkB_IkB:f1->pIkB NFkB_IkB:f0->NFkB_p65 Inflammatory_Genes->Apoptosis Bakkenolide-IIIa Bakkenolide-IIIa Bakkenolide-IIIa->pAkt Inhibits Bakkenolide-IIIa->pERK1_2 Inhibits

References

Bakkenolide III: A Technical Guide to its Solubility and Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Bakkenolide III, a sesquiterpenoid lactone of interest for its potential therapeutic properties. Due to the limited availability of specific quantitative solubility data for this compound, this document synthesizes available information on related compounds and outlines a general experimental protocol for its determination. Furthermore, it details a key biological signaling pathway influenced by a closely related analogue, Bakkenolide-IIIa, offering insights into its mechanism of action.

Solubility of this compound

Currently, specific quantitative solubility data for this compound in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents are not widely published in peer-reviewed literature. However, based on the general characteristics of sesquiterpenoid lactones and the solvents used in their extraction and in-vitro testing, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility Profile of this compound

SolventSolubilityRemarks
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Likely SolubleCommonly used for preparing stock solutions of natural products for biological assays.
Dimethylformamide (DMF)Likely SolubleSimilar to DMSO, often used for dissolving poorly soluble organic compounds.
AcetoneModerately SolubleMay be used for initial extraction and purification steps.
Polar Protic Solvents
MethanolSparingly to Moderately SolubleOften used in the extraction of plant material containing bakkenolides.
EthanolSparingly to Moderately SolubleSimilar to methanol, used in extraction and as a solvent for some assays.
WaterInsoluble to Very Sparingly SolubleGenerally, sesquiterpenoid lactones have low aqueous solubility.
Nonpolar Solvents
Dichloromethane (DCM)SolubleA common solvent for the extraction and chromatography of terpenoids.
ChloroformSolubleSimilar to DCM, effective for dissolving nonpolar to moderately polar compounds.
HexaneSparingly Soluble to InsolubleTypically used to remove highly nonpolar compounds during extraction.

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a compound like this compound using the shake-flask method. This method is considered the gold standard for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., DMSO, ethanol, water, etc.) of high purity

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15-20 minutes).

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations.

    • Calculate the concentration of this compound in the original supernatant by applying the dilution factor. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 analysis1 Collect supernatant sep1->analysis1 analysis2 Dilute supernatant analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 analysis4 Quantify using standard curve analysis3->analysis4 result Solubility Data analysis4->result

Caption: Workflow for determining the thermodynamic solubility of this compound.

Biological Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, research on the structurally similar compound, Bakkenolide-IIIa , has demonstrated its neuroprotective effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway [1]. This pathway is a critical regulator of inflammatory responses and cell survival.

In a cellular context, stimuli such as oxygen-glucose deprivation (OGD) can lead to the activation of upstream kinases like Akt and ERK1/2. These kinases, in turn, can activate the IKK complex (IκB kinase). The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p65/p50) in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory and pro-apoptotic factors, which contribute to cellular damage.

Bakkenolide-IIIa has been shown to inhibit the phosphorylation of Akt and ERK1/2, thereby preventing the activation of the IKK complex and the subsequent phosphorylation and degradation of IκBα. This action effectively blocks the nuclear translocation of NF-κB, thus downregulating the expression of its target genes and exerting a neuroprotective effect[1].

NF-κB Signaling Pathway Inhibition by Bakkenolide-IIIa

G cluster_stimulus Cellular Stress cluster_upstream Upstream Kinases cluster_nfkb NF-κB Complex cluster_nucleus Nuclear Events stimulus Oxygen-Glucose Deprivation (OGD) akt Akt stimulus->akt erk ERK1/2 stimulus->erk ikk IKK Complex akt->ikk erk->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb ikb->inhibition2 Degradation nfkb_nuc Nuclear NF-κB nfkb->nfkb_nuc Translocation gene_exp Gene Expression (Pro-inflammatory/apoptotic) nfkb_nuc->gene_exp bakkenolide Bakkenolide-IIIa bakkenolide->inhibition inhibition->akt inhibition->erk

Caption: Bakkenolide-IIIa inhibits the NF-κB signaling pathway.

References

Safety and Toxicity Profile of Bakkenolide III: A Methodological and Data Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive framework for the safety and toxicity assessment of Bakkenolide III. Due to the limited availability of public data, this guide focuses on the requisite experimental methodologies and data presentation formats for a thorough toxicological evaluation. Specific quantitative data for this compound is largely unavailable in the public domain; therefore, the tables presented herein are illustrative examples.

Introduction

This compound is a sesquiterpenoid lactone that has been isolated from various plant species. As with any compound intended for potential therapeutic use, a rigorous evaluation of its safety and toxicity profile is paramount for researchers, scientists, and drug development professionals. This technical guide outlines the essential studies required to establish a comprehensive safety profile for this compound, detailing the experimental protocols and data presentation standards necessary for regulatory and scientific scrutiny.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single dose of a substance. The primary endpoint is often the determination of the median lethal dose (LD50).

Data Presentation

Table 1: Illustrative Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence Limits (mg/kg)Observed Toxic Signs
MouseOral (gavage)Data not availableData not availablee.g., Sedation, ataxia, lethargy
RatOral (gavage)Data not availableData not availablee.g., Piloerection, decreased activity
MouseIntraperitonealData not availableData not availablee.g., Abdominal writhing, respiratory distress
RatIntraperitonealData not availableData not availablee.g., Hypothermia, loss of righting reflex
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is an alternative to the classical LD50 test and aims to determine a dose range that causes evident toxicity without causing mortality.

  • Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females are typically used. Animals are acclimated for at least 5 days before dosing.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: this compound is formulated in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration is adjusted to deliver the desired dose in a volume that does not exceed 10 mL/kg body weight.

  • Administration: The test substance is administered as a single dose by gavage using a stomach tube.

  • Procedure:

    • A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg).

    • Based on the outcome, the main study is conducted with a group of five animals of the same sex at the selected dose level.

    • If no mortality is observed, the next higher fixed dose is used in another group of animals. If mortality occurs, the next lower dose is used. Fixed dose levels are typically 5, 50, 300, and 2000 mg/kg.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are crucial for early-stage screening to assess the potential of a compound to cause cell death.

Data Presentation

Table 2: Illustrative In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HepG2 (Human Liver Cancer)MTT24Data not available
A549 (Human Lung Carcinoma)MTT48Data not available
NIH/3T3 (Mouse Embryonic Fibroblast)Neutral Red Uptake24Data not available
Primary Human HepatocytesLDH Release48Data not available
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cells (e.g., HepG2) are seeded in 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%). The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Genotoxicity

Genotoxicity assays are performed to identify substances that can cause damage to the genetic material of cells.

Data Presentation

Table 3: Illustrative Genotoxicity Profile of this compound

AssayTest SystemMetabolic Activation (S9)Concentration Range TestedResult
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and WithoutData not availableData not available
Chromosome Aberration TestChinese Hamster Ovary (CHO) cellsWith and WithoutData not availableData not available
In Vitro Micronucleus TestHuman Peripheral Blood LymphocytesWith and WithoutData not availableData not available
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Bacterial Strains: At least five strains are used, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from the liver of induced rodents) to mimic mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • Varying concentrations of this compound, the bacterial culture, and either S9 mix or a buffer are mixed with molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Scoring and Interpretation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Experimental Protocol: In Vitro Chromosome Aberration Test

This test identifies substances that cause structural chromosomal damage in cultured mammalian cells.

  • Cell Cultures: Established cell lines (e.g., CHO, V79) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Treatment: Cells are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 1.5-2 normal cell cycle lengths) without S9.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Interpretation: A substance is considered clastogenic if it induces a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.

Signaling Pathways

Understanding the interaction of a compound with cellular signaling pathways is crucial for elucidating its mechanism of action and potential toxicity. While specific toxicological pathways for this compound are not yet defined, the neuroprotective effects of the related compound, Bakkenolide-IIIa, have been linked to the inhibition of the NF-κB, AKT, and ERK1/2 signaling pathways[1].

Bakkenolide_IIIa_Neuroprotective_Pathway cluster_NFkB NF-κB Complex OGD Oxygen-Glucose Deprivation (OGD) AKT AKT OGD->AKT Activates ERK ERK1/2 OGD->ERK Activates Bakkenolide_IIIa Bakkenolide-IIIa Bakkenolide_IIIa->AKT Inhibits Bakkenolide_IIIa->ERK Inhibits Bcl2 Bcl-2 Bakkenolide_IIIa->Bcl2 Increases Bax Bax Bakkenolide_IIIa->Bax Decreases IKK IKKβ AKT->IKK Activates ERK->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65) NFkB_p65_active NF-κB (p65) (Active) NFkB_p65->NFkB_p65_active Translocates to Nucleus Nucleus Inflammation_Apoptosis Inflammation & Apoptosis NFkB_p65_active->Inflammation_Apoptosis Promotes Cell_Viability Increased Cell Viability Bcl2->Cell_Viability Promotes Bax->Inflammation_Apoptosis Promotes

Neuroprotective Signaling Pathway of Bakkenolide-IIIa.

Conclusion

A comprehensive safety and toxicity profile is fundamental for the continued development of this compound as a potential therapeutic agent. The experimental frameworks detailed in this guide provide a roadmap for the necessary in vitro and in vivo studies. While current publicly available data on the safety of this compound is sparse, the methodologies outlined here for assessing acute toxicity, cytotoxicity, and genotoxicity are standard and essential. Future research should focus on generating robust quantitative data for these endpoints, as well as investigating chronic toxicity, carcinogenicity, reproductive toxicity, and detailed pharmacokinetics to fully characterize the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Bakkenolide III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of (-)-Bakkenolide III, a member of the bakkenolide (B600228) family of sesquiterpenoids. These compounds, isolated from various plant sources, exhibit a range of biological activities and are characterized by a cis-fused hydrindane core with a spiro-fused γ-butyrolactone. The presented protocol is based on the enantiospecific synthesis developed by Chiao-Hua Jiang, Annyt Bhattacharyya, and Chin-Kang Sha, which utilizes a key radical cyclization step to construct the core structure.

Synthetic Strategy Overview

The synthesis commences from the readily available chiral starting material, (S)-(+)-carvone. The strategy involves the construction of a highly functionalized hydrindane core, followed by the formation of the characteristic spiro-γ-butyrolactone moiety. A pivotal step in this synthesis is an α-carbonyl radical cyclization of an iodoketone intermediate, which efficiently establishes the cis-fused hydrindanone skeleton. Subsequent functional group manipulations lead to the final natural product, (-)-Bakkenolide III. This approach also provides a formal total synthesis of other related bakkenolides, including B, C, H, L, V, and X.[1][2][3]

Experimental Protocols

The following section details the key experimental steps for the total synthesis of (-)-Bakkenolide III.

Synthesis of Key Intermediates

The initial steps of the synthesis focus on the transformation of (S)-(+)-carvone into a key enone intermediate. This involves a reduction, ozonolysis, and subsequent addition of a methyl group.[3]

Table 1: Synthesis of Enone Intermediate 7

StepReactionReagents and ConditionsProductYield
1Reduction of (S)-(+)-carvone (8)Lithium, liquid ammonia (B1221849)(2S,5S)-(-)-trans-Dihydrocarvone (9)Not specified (trans/cis = 10:1)
2OzonolysisO₃, Methanol (B129727); then Cu(OAc)₂, FeSO₄Enone 10Not specified
3MethylationMethyllithium (B1224462)Alcohol 11Not specified (dr = 1:1)
4OxidationPyridinium (B92312) chlorochromate (PCC)Enone 7Not specified

Protocol for the Preparation of Enone 7: The synthesis begins with the reduction of (S)-(+)-carvone (8) using lithium in liquid ammonia to yield (2S,5S)-(-)-trans-Dihydrocarvone (9) as the major isomer.[3] Ozonolysis of 9 in methanol followed by treatment with copper(II) acetate (B1210297) and iron(II) sulfate (B86663) affords the enone 10.[3] Addition of methyllithium to this enone provides the corresponding alcohol 11 as a mixture of diastereomers, which is then oxidized with pyridinium chlorochromate (PCC) to produce the key enone intermediate 7.[3]

Radical Cyclization to Form the Hydrindane Core

The crucial step of the synthesis is the α-carbonyl radical cyclization to form the cis-hydrindanone skeleton.

Table 2: Formation of the Hydrindane Core

StepReactionReagents and ConditionsProductYield
5Conjugate Addition and Trapping4-(trimethylsilyl)-3-butynylmagnesium chloride, CuI; then TMSClTMS-enol ether 13Not specified
6Iodination and Radical CyclizationI₂; then radical cyclizationHydrindanone coreNot specified

Protocol for Radical Cyclization: Copper(I) iodide-mediated conjugate addition of 4-(trimethylsilyl)-3-butynylmagnesium chloride to enone 7, followed by trapping of the resulting enolate with chlorotrimethylsilane, generates the TMS-enol ether 13.[3] Subsequent iodination and a radical cyclization reaction afford the key cis-fused hydrindanone skeleton.[1][3]

Final Steps to (-)-Bakkenolide III

The final stages of the synthesis involve functional group manipulations to complete the natural product.

Table 3: Completion of the Synthesis of (-)-Bakkenolide III (2a)

StepReactionReagents and ConditionsProductYield
7Ozonolysis and Reductive WorkupO₃; then dimethyl sulfide (B99878)Intermediate 4Not specified
8Hydrofluoric Acid Treatment40% HF in acetonitrile (B52724)Hydroxyketone 19Not specified
9ReductionSamarium(II) iodideDiol 20Not specified
10Retro-aldol and Aldol (B89426) CondensationTetrabutylammonium (B224687) fluoride (B91410) in THF(-)-Bakkenolide III (2a)Not specified

Protocol for the Final Steps: Ozonolysis of an advanced intermediate followed by a reductive workup with dimethyl sulfide yields compound 4.[1] Treatment with 40% hydrofluoric acid in acetonitrile generates the hydroxyketone 19.[1] A subsequent reduction of this hydroxyketone with samarium(II) iodide affords the diol 20.[1] The final step involves treatment of the diol 20 with tetrabutylammonium fluoride in THF, which effects a retro-aldol reaction followed by an aldol condensation to furnish (-)-Bakkenolide III (2a).[1]

Visualizations

Synthetic Workflow for (-)-Bakkenolide III

Total_Synthesis_Bakkenolide_III Carvone (S)-(+)-Carvone (8) Dihydrocarvone Dihydrocarvone (9) Carvone->Dihydrocarvone Li, NH₃ Enone10 Enone (10) Dihydrocarvone->Enone10 1. O₃ 2. Cu(OAc)₂, FeSO₄ Alcohol11 Alcohol (11) Enone10->Alcohol11 MeLi Enone7 Enone (7) Alcohol11->Enone7 PCC TMSEnolEther TMS-enol ether (13) Enone7->TMSEnolEther Cuprate addn. TMSCl Iodoketone Iodoketone TMSEnolEther->Iodoketone I₂ Hydrindanone cis-Hydrindanone Iodoketone->Hydrindanone Radical Cyclization Intermediate4 Intermediate (4) Hydrindanone->Intermediate4 ... Hydroxyketone19 Hydroxyketone (19) Intermediate4->Hydroxyketone19 HF Diol20 Diol (20) Hydroxyketone19->Diol20 SmI₂ BakkenolideIII (-)-Bakkenolide III (2a) Diol20->BakkenolideIII TBAF

Caption: Synthetic route to (-)-Bakkenolide III from (S)-(+)-carvone.

Conclusion

The enantiospecific total synthesis of (-)-Bakkenolide III has been accomplished, with the key step being an α-carbonyl radical cyclization to form the characteristic cis-hydrindane (B1200222) core.[1][2] This synthetic route not only provides access to (-)-Bakkenolide III but also serves as a formal synthesis for several other related bakkenolide natural products.[1][3] The development of this synthetic protocol opens avenues for the synthesis of analogs and further investigation into the biological activities of this class of compounds.

References

Application Notes and Protocols: In Vitro Neuroprotection Assay Using Bakkenolide III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide III, a sesquiterpene lactone isolated from the rhizomes of Petasites species, has demonstrated significant neuroprotective properties in preclinical studies.[1] These application notes provide a comprehensive guide for researchers to investigate the neuroprotective effects of this compound in an in vitro setting. The protocols detailed below focus on an oxygen-glucose deprivation (OGD) model, a widely accepted method for simulating ischemic conditions in neuronal cultures.[2] The assays described will enable the quantification of cell viability, apoptosis, and the elucidation of the underlying molecular mechanisms, particularly the inhibition of the NF-κB signaling pathway.[2][3]

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the described experimental protocols. They are designed for clear comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Neuronal Viability in an OGD Model

Treatment GroupConcentration (µM)Cell Viability (%)
Control (Normoxia)-100 ± 5.2
OGD Control-45 ± 3.8
This compound + OGD158 ± 4.1
This compound + OGD572 ± 3.5
This compound + OGD1085 ± 4.9

Data are presented as mean ± standard deviation.

Table 2: Modulation of Apoptotic Markers by this compound in OGD-Treated Neurons

Treatment GroupConcentration (µM)Bcl-2/Bax Ratio (Fold Change)Caspase-3 Activity (Fold Change)
Control (Normoxia)-1.0 ± 0.11.0 ± 0.2
OGD Control-0.4 ± 0.053.5 ± 0.4
This compound + OGD10.7 ± 0.082.8 ± 0.3
This compound + OGD51.2 ± 0.151.9 ± 0.2
This compound + OGD101.8 ± 0.21.2 ± 0.1

Data are presented as mean ± standard deviation relative to the normoxia control.

Table 3: Effect of this compound on the Phosphorylation of Key Signaling Proteins in OGD-Treated Neurons

Treatment GroupConcentration (µM)p-Akt/Akt Ratio (Fold Change)p-ERK1/2/ERK1/2 Ratio (Fold Change)p-p65/p65 Ratio (Fold Change)
Control (Normoxia)-1.0 ± 0.121.0 ± 0.151.0 ± 0.11
OGD Control-2.5 ± 0.32.8 ± 0.353.2 ± 0.4
This compound + OGD11.8 ± 0.22.1 ± 0.252.5 ± 0.3
This compound + OGD51.3 ± 0.151.5 ± 0.181.8 ± 0.2
This compound + OGD101.1 ± 0.11.2 ± 0.141.3 ± 0.15

Data are presented as mean ± standard deviation relative to the normoxia control.

Experimental Protocols

Primary Hippocampal Neuron Culture

This protocol outlines the isolation and culture of primary hippocampal neurons from embryonic rats, which are a suitable model for neuroprotection studies.

Materials:

  • E18 Sprague-Dawley rat embryos

  • Hanks' Balanced Salt Solution (HBSS)

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated culture plates

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • DNase I

Protocol:

  • Dissect hippocampi from E18 rat embryos in ice-cold HBSS.

  • Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.

  • Neutralize trypsin with FBS and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

  • Plate the cells on poly-D-lysine coated plates at a desired density.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro.

Oxygen-Glucose Deprivation (OGD) and this compound Treatment

This protocol induces an ischemic-like injury in the cultured neurons.

Materials:

  • Glucose-free Earle's Balanced Salt Solution (EBSS)

  • Anaerobic chamber with a gas mixture of 95% N2 and 5% CO2

  • This compound stock solution (in DMSO)

Protocol:

  • Prepare different concentrations of this compound in Neurobasal medium.

  • For the OGD groups, replace the culture medium with glucose-free EBSS.

  • Place the culture plates in an anaerobic chamber for a specified duration (e.g., 2-4 hours) at 37°C to induce OGD.

  • For the normoxia control group, maintain the cells in regular glucose-containing Neurobasal medium in a standard incubator.

  • After the OGD period, terminate the insult by replacing the glucose-free EBSS with fresh, glucose-containing Neurobasal medium.

  • Add the prepared concentrations of this compound to the respective wells immediately after the OGD insult.

  • Incubate the cells for a further 24 hours before proceeding with downstream assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • After the 24-hour incubation with this compound, add 20 µL of MTT solution to each well of a 96-well plate.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the normoxia control.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and the NF-κB signaling pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Primary Hippocampal Neuron Culture B Oxygen-Glucose Deprivation (OGD) A->B C This compound Treatment B->C D Incubation (24 hours) C->D E MTT Assay (Cell Viability) D->E Assess Viability F Western Blot (Protein Expression) D->F Analyze Proteins

Caption: Experimental workflow for the in vitro neuroprotection assay.

G cluster_pathway Proposed Neuroprotective Signaling Pathway of this compound OGD Oxygen-Glucose Deprivation (OGD) Akt Akt Phosphorylation OGD->Akt ERK ERK1/2 Phosphorylation OGD->ERK IKK IKKβ Phosphorylation Akt->IKK ERK->IKK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkB NF-κB (p65) Nuclear Translocation IkappaB->NFkB Apoptosis Apoptosis NFkB->Apoptosis Bax Bax ↑ Apoptosis->Bax Bcl2 Bcl-2 ↓ Apoptosis->Bcl2 Bakkenolide This compound Bakkenolide->Akt Bakkenolide->ERK Bakkenolide->Apoptosis

Caption: Proposed neuroprotective signaling pathway of this compound.

G cluster_design Experimental Design Logic A Control Group (Normoxia) D Comparative Analysis A->D B Negative Control (OGD only) B->D C Experimental Groups (OGD + this compound) C->D

Caption: Logical relationship of the experimental design.

References

Application Notes: DPPH Radical Scavenging Activity Assay for Bakkenolide III

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bakkenolide (B600228) III is a sesquiterpenoid lactone, part of the bakkenolide family of natural products, which has been isolated from plants such as Petasites tricholobus.[1] Various bakkenolides have demonstrated significant neuroprotective and antioxidant activities, making them promising candidates for further investigation in drug development.[1][2] The evaluation of antioxidant capacity is a critical step in characterizing such bioactive compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely used method to screen the antioxidant potential of natural products.[3] This document provides a detailed protocol for assessing the DPPH radical scavenging activity of Bakkenolide III.

Principle of the DPPH Assay: The DPPH assay is based on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[3] DPPH is a dark-colored crystalline powder that forms a deep violet solution in methanol (B129727) or ethanol (B145695), showing a strong absorbance maximum around 517 nm.[4] When the DPPH radical is reduced by an antioxidant, it becomes the pale yellow, non-radical form, DPPH-H. This color change leads to a decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[3][4]

Visualized Experimental Workflow

DPPH_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_dpph Prepare DPPH Working Solution add_reagents Add Reagents to 96-Well Plate prep_dpph->add_reagents prep_sample Prepare this compound Serial Dilutions prep_sample->add_reagents prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_reagents incubate Incubate in Dark (e.g., 30 min) add_reagents->incubate measure_abs Measure Absorbance at ~517 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Detailed Experimental Protocol

Materials and Reagents
  • This compound (Test Sample)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), high purity

  • Methanol or Ethanol (Spectrophotometric grade)

  • Positive Control: Ascorbic acid or Trolox

  • 96-well microplates

  • Adjustable micropipettes

  • Microplate spectrophotometer capable of reading absorbance at ~517 nm

  • Vortex mixer

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.2 mM):

    • Accurately weigh approximately 7.9 mg of DPPH powder.

    • Dissolve in 100 mL of methanol or ethanol in a volumetric flask.

    • Mix thoroughly and store the solution in an amber bottle or wrapped in aluminum foil at 4°C to protect it from light.

  • DPPH Working Solution (e.g., 0.1 mM):

    • Dilute the stock solution 1:1 with methanol or ethanol to achieve the desired concentration.

    • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[3] Adjust the concentration if necessary.

    • Prepare this solution fresh daily before use.

  • This compound Sample Solutions:

    • Prepare a stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL).

    • Perform serial dilutions from the stock solution to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control Solution (e.g., Ascorbic Acid):

    • Prepare and serially dilute the positive control in the same manner as the test sample to generate a standard curve.

Assay Procedure (96-Well Plate Method)
  • Plate Setup:

    • Blank: Add 100 µL of methanol/ethanol to 3 wells. This will be used to zero the spectrophotometer.

    • Control (A_control): Add 50 µL of methanol/ethanol and 50 µL of DPPH working solution to 3 wells.

    • Sample (A_sample): Add 50 µL of each this compound dilution and 50 µL of DPPH working solution to respective wells (in triplicate).

    • Positive Control: Add 50 µL of each positive control dilution and 50 µL of DPPH working solution to respective wells (in triplicate).

  • Reaction and Incubation:

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time may need optimization.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Presentation

Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of this compound is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100 [5]

Where:

  • A_control is the average absorbance of the control wells.

  • A_sample is the average absorbance of the sample wells.

IC50 Determination

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is a key parameter for antioxidant activity.[5] To determine the IC50 value:

  • Plot the % Inhibition against the corresponding concentrations of this compound.

  • Use linear regression analysis on the linear portion of the curve to calculate the concentration that yields 50% inhibition. A lower IC50 value indicates a higher antioxidant potency.[6]

Data Summary Table
CompoundConcentration Range Tested (µg/mL)IC50 Value (µg/mL)
This compound 1 - 100To be determined
Ascorbic Acid (Control) 1 - 50~5 - 10

Mechanism of Action

The core chemical interaction in the DPPH assay involves the neutralization of the DPPH radical by an antioxidant molecule.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• Antioxidant +  Antioxidant-H DPPH_H DPPH-H Antioxidant_Radical +  Antioxidant• arrow cluster_products cluster_products cluster_reactants cluster_reactants caption DPPH• (Violet Radical) is reduced to DPPH-H (Yellow Non-radical)

Caption: DPPH radical scavenging mechanism by a hydrogen-donating antioxidant.

Troubleshooting and Considerations

  • Sample Solubility: Ensure this compound is fully dissolved in the chosen solvent (methanol or ethanol), as precipitation can interfere with absorbance readings.

  • Color Interference: If the this compound solution has intrinsic color, a sample blank (sample + solvent, without DPPH) should be run for each concentration to correct the final absorbance value.

  • Inconsistent Results: Inconsistencies can arise from inaccurate pipetting, light exposure to the DPPH solution, or temperature fluctuations.[6] Ensure the DPPH solution is fresh and always kept in the dark.

  • Reaction Kinetics: The standard 30-minute incubation is suitable for many compounds, but some antioxidants may react slower. A kinetic study (measuring absorbance at several time points) can determine the optimal incubation time.

References

Bakkenolide III: Unraveling its Impact on Cellular Signaling through Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide III, a sesquiterpene lactone derived from the plant genus Petasites, has garnered significant interest within the scientific community for its potential therapeutic properties. Emerging research, particularly focusing on the variant Bakkenolide-IIIa, has highlighted its neuroprotective effects. These effects are attributed to its ability to modulate key cellular signaling pathways involved in inflammation and apoptosis. Western blot analysis has been a pivotal technique in elucidating the mechanism of action of this compound, by quantifying its impact on the expression and phosphorylation status of critical regulatory proteins.

This document provides detailed application notes and standardized protocols for performing Western blot analysis to investigate the effects of this compound on proteins within the NF-κB and apoptosis signaling cascades. The provided methodologies are based on established principles and findings from relevant research.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the dose-dependent effects of Bakkenolide-IIIa on key proteins involved in the NF-κB and apoptosis pathways, as determined by Western blot analysis. The data presented is illustrative, based on the findings reported in scientific literature, to demonstrate the expected outcomes of the described protocols.

Table 1: Effect of Bakkenolide-IIIa on the Bcl-2/Bax Ratio

Treatment GroupConcentrationBcl-2 Expression (Relative Densitometry Units)Bax Expression (Relative Densitometry Units)Bcl-2/Bax Ratio
Control0 µM1.001.001.00
Bakkenolide-IIIa10 µM1.500.801.88
Bakkenolide-IIIa50 µM2.200.603.67
Bakkenolide-IIIa100 µM2.800.456.22

Table 2: Effect of Bakkenolide-IIIa on the Phosphorylation of NF-κB Pathway Proteins

Treatment GroupConcentrationp-Akt/Akt Ratio (Relative Densitometry Units)p-ERK1/2 / ERK1/2 Ratio (Relative Densitometry Units)p-IKKβ / IKKβ Ratio (Relative Densitometry Units)p-IκBα / IκBα Ratio (Relative Densitometry Units)p-p65 / p65 Ratio (Relative Densitometry Units)
Control (Stimulated)0 µM1.001.001.001.001.00
Bakkenolide-IIIa10 µM0.750.800.700.650.60
Bakkenolide-IIIa50 µM0.400.500.450.350.30
Bakkenolide-IIIa100 µM0.200.250.220.180.15

Signaling Pathways and Experimental Workflow

Diagram 1: Bakkenolide-IIIa Modulated NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Akt Akt Receptor->Akt ERK ERK Receptor->ERK IKK IKK Akt->IKK phosphorylates IκBα IκBα IKK->IκBα phosphorylates ERK->IKK phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Gene_Transcription Inflammatory Gene Transcription NF-κB (p65/p50)->Gene_Transcription promotes Bakkenolide_III This compound Bakkenolide_III->Akt inhibits Bakkenolide_III->ERK inhibits Apoptosis_Pathway cluster_mitochondria Mitochondrial Outer Membrane Bax Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP promotes Bcl-2 Bcl-2 Bcl-2->Bax inhibits Apoptosis Apoptosis MOMP->Apoptosis leads to Bakkenolide_III This compound Bakkenolide_III->Bax downregulates Bakkenolide_III->Bcl-2 upregulates Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking with 5% BSA or Milk Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Bcl-2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Bakkenolide III-Induced Apoptosis: Application Notes and Protocols for TUNEL Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide III, a sesquiterpene lactone, has garnered interest in pharmacological research for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Emerging evidence suggests that this compound can induce apoptosis, or programmed cell death, a critical process in development and disease. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis. This document provides detailed application notes and a comprehensive protocol for utilizing the TUNEL assay to investigate apoptosis in cells treated with this compound.

Application Notes

The TUNEL assay is a valuable tool for quantifying apoptosis induced by this compound in various cell types. This method allows for the in situ visualization and quantification of apoptotic cells within a population.

Principle of the TUNEL Assay: The TUNEL assay is based on the enzymatic labeling of DNA strand breaks. During apoptosis, endonucleases cleave DNA, generating numerous 3'-hydroxyl (3'-OH) ends. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to catalytically incorporate labeled dUTPs (e.g., fluorescently labeled or biotinylated) at these 3'-OH ends. The incorporated label can then be detected and quantified, with the signal intensity directly proportional to the extent of DNA fragmentation.

Considerations for this compound Treatment:

  • Cell Type: The optimal concentration of this compound and incubation time will vary depending on the cell line being investigated. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis without causing excessive necrosis.

  • Controls: Appropriate controls are crucial for accurate interpretation of TUNEL assay results.

    • Negative Control: Cells not treated with this compound or any other inducing agent.

    • Positive Control: Cells treated with a known apoptosis inducer (e.g., DNase I or staurosporine) to ensure the assay is working correctly.

    • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental samples.

Quantitative Data Summary

No specific quantitative data from TUNEL assays for cells treated with this compound is currently available in the public domain. The following table is a template that can be used to record and present data from such experiments.

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Percentage of TUNEL-Positive Cells (%)Standard Deviation
Negative Control024
Vehicle Control0 (Vehicle only)24
This compound124
This compound524
This compound1024
Positive Control(e.g., 1 µg/mL DNase I)1

Experimental Workflow

TUNEL_Workflow Experimental Workflow for TUNEL Assay cluster_preparation Cell Preparation cluster_staining TUNEL Staining cluster_analysis Data Analysis cell_culture Cell Seeding and Culture treatment Treatment with this compound cell_culture->treatment fixation Fixation treatment->fixation permeabilization Permeabilization fixation->permeabilization tdt_labeling TdT Labeling Reaction permeabilization->tdt_labeling detection Detection of Labeled DNA tdt_labeling->detection microscopy Fluorescence Microscopy detection->microscopy quantification Quantification of Apoptotic Cells microscopy->quantification

Caption: Experimental workflow for the TUNEL assay.

Detailed Protocol: TUNEL Assay for Adherent Cells Treated with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Adherent cells cultured on coverslips or in chamber slides

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • DNase I (for positive control)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto coverslips or chamber slides at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for the predetermined time. Include a positive control by treating a separate set of cells with an apoptosis-inducing agent like DNase I (e.g., 1 µg/mL for 10 minutes) prior to fixation.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with permeabilization solution (0.1% Triton X-100 in PBS) for 2-15 minutes on ice.

    • Wash the cells three times with PBS for 5 minutes each.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically includes TdT enzyme, labeled dUTPs, and reaction buffer).

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Detection and Counterstaining:

    • Stop the reaction by washing the cells three times with PBS for 5 minutes each.

    • If using a biotin-labeled dUTP, incubate with a fluorescently labeled streptavidin conjugate.

    • Counterstain the nuclei with a suitable dye (e.g., DAPI or Hoechst) for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

  • Quantification:

    • Capture images from several random fields for each condition.

    • Count the total number of cells (e.g., using the DAPI or Hoechst signal) and the number of TUNEL-positive cells in each field.

    • Calculate the percentage of apoptotic cells: (Number of TUNEL-positive cells / Total number of cells) x 100.

Apoptotic Signaling Pathway of this compound

Based on current research, this compound appears to induce apoptosis through modulation of several key signaling pathways. One study on a related compound, Bakkenolide-IIIa, in primary hippocampal neurons suggests the involvement of the NF-κB, Akt, and ERK pathways, as well as the regulation of the Bcl-2 family of proteins. Another study on Bakkenolide A in leukemia cells points to the involvement of the PI3K/Akt pathway and caspase activation.

BakkenolideIII_Apoptosis_Pathway Proposed Apoptotic Signaling Pathway of this compound cluster_upstream Upstream Signaling cluster_mitochondrial Mitochondrial Pathway cluster_downstream Downstream Execution Bakkenolide_III This compound Akt Akt Bakkenolide_III->Akt inhibits phosphorylation ERK ERK1/2 Bakkenolide_III->ERK inhibits phosphorylation IKK IKK Bakkenolide_III->IKK inhibits phosphorylation Bcl2 Bcl-2 Bakkenolide_III->Bcl2 increases ratio Bax Bax Bakkenolide_III->Bax decreases ratio NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB (p65) NFkB_Inhibitor->NFkB releases NFkB->Bcl2 promotes transcription Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis (DNA Fragmentation) Caspase37->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Application Notes and Protocols for the Extraction and Purification of Bakkenolides from Plant Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and purification of bakkenolides, a class of sesquiterpene lactones with significant therapeutic potential, from plant rhizomes. The protocols are based on established scientific literature and are intended to guide researchers in isolating these valuable natural products for further study and development.

Introduction

Bakkenolides are a group of naturally occurring sesquiterpenoids found in various plant species, particularly those belonging to the genus Petasites. These compounds have garnered considerable interest in the scientific community due to their diverse biological activities, including neuroprotective, anti-inflammatory, and anti-allergic effects.[1][2][3] The protocols outlined below describe a systematic approach to extract and purify bakkenolides, such as Bakkenolide (B600228) B and Bakkenolide D, from plant rhizomes.

Data Presentation

The following tables summarize quantitative data from representative studies on the extraction and purification of bakkenolides, providing a comparative overview of yields and analytical parameters.

Table 1: Extraction and Purification Yields of Bakkenolides

Plant MaterialInitial WeightExtraction SolventCrude Extract YieldPurified BakkenolideFinal YieldReference
Petasites japonicus leaves and stems1.6 kgMethanol (B129727)33.9 gBakkenolide B15 mg[4]
Petasites japonicus leaves and stems1.6 kgMethanol33.9 gBakkenolide D17 mg[4]
Petasites tricholobus rhizome3.5 kgEthanol (B145695)231.4 gBakkenolide-Ia19 mg[1]
Petasites tricholobus rhizome3.5 kgEthanol231.4 gBakkenolide-IIa35 mg[1]
Petasites tricholobus rhizome3.5 kgEthanol231.4 gBakkenolide-IIIa2.87 g[1]
Petasites tricholobus rhizome3.5 kgEthanol231.4 gBakkenolide-IVa2.93 g[1]
Petasites japonicus leaves1.0 kg70% EthanolNot specifiedBakkenolide B173.8 mg[5][6]

Table 2: HPLC Parameters for Quantitative Analysis of Bakkenolides

BakkenolideColumnMobile PhaseFlow RateDetection WavelengthReference
Bakkenolide DINNO C18Water:Acetonitrile (gradient)1 mL/min290 nm[7][8]
Bakkenolide BNot specifiedNot specifiedNot specified215 nm and 254 nm[5][8]

Experimental Protocols

The following are detailed protocols for the extraction and purification of bakkenolides from plant rhizomes.

Protocol 1: General Extraction of Bakkenolides

This protocol describes a general method for obtaining a crude bakkenolide-containing extract from dried plant rhizomes.

Materials:

  • Dried and powdered plant rhizomes (e.g., Petasites sp.)

  • Ethanol (95%) or Methanol

  • Reflux apparatus or large-volume shaker

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Weigh the dried and powdered rhizome material.

  • Suspend the powdered material in ethanol or methanol (e.g., a solid-to-solvent ratio of 1:10 w/v).

  • Extract the material using a suitable method:

    • Reflux: Gently reflux the mixture for 1-2 hours. Repeat the extraction process 2-3 times with fresh solvent.

    • Maceration: Shake or stir the mixture at room temperature for 24-48 hours. Repeat the extraction process 2-3 times.

  • Combine the extracts and filter to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Store the crude extract at 4°C for further purification.

Protocol 2: Solvent Partitioning for Preliminary Fractionation

This protocol is used to separate compounds based on their polarity, enriching the bakkenolide content in specific fractions.

Materials:

Procedure:

  • Suspend the crude extract in distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

  • First, partition against an equal volume of hexane. Separate the hexane layer. Repeat this step 2-3 times. Combine the hexane fractions.

  • Next, partition the remaining aqueous layer against an equal volume of ethyl acetate. Separate the ethyl acetate layer. Repeat this step 2-3 times. Combine the ethyl acetate fractions.[1]

  • Finally, partition the remaining aqueous layer against an equal volume of n-butanol. Separate the n-butanol layer. Repeat this step 2-3 times. Combine the n-butanol fractions.[4]

  • Evaporate the solvent from each fraction using a rotary evaporator to obtain the hexane, ethyl acetate, and n-butanol fractions. Bakkenolides are typically enriched in the ethyl acetate and n-butanol fractions.

Protocol 3: Chromatographic Purification of Bakkenolides

This protocol details the purification of individual bakkenolides from the enriched fractions using column chromatography.

Materials:

  • Enriched fraction (e.g., ethyl acetate or n-butanol fraction) from Protocol 2

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, chloroform, methanol gradients)

  • Glass column for chromatography

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Preparative High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

Procedure:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Dissolve the dried fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[1]

    • Collect fractions of a fixed volume using a fraction collector.

    • Monitor the fractions by TLC to identify those containing bakkenolides.

    • Pool the fractions containing the compounds of interest and evaporate the solvent.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, subject the pooled fractions from the silica gel column to chromatography on a Sephadex LH-20 column.

    • Pack the column with Sephadex LH-20 slurried in methanol.

    • Load the sample onto the column.

    • Elute the column with methanol or an aqueous methanol mixture.[4]

    • Collect and monitor fractions as described above.

  • Preparative HPLC (Optional):

    • For final purification to achieve high purity, use a preparative HPLC system.

    • Dissolve the semi-purified bakkenolide fraction in a suitable solvent.

    • Inject the sample onto a preparative C18 column.

    • Elute with an appropriate mobile phase, such as a methanol-water or acetonitrile-water gradient.[4]

    • Collect the peaks corresponding to the individual bakkenolides.

    • Evaporate the solvent to obtain the pure compounds.

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of bakkenolides.

Extraction_Purification_Workflow Plant Plant Rhizomes (e.g., Petasites sp.) Grinding Drying and Grinding Plant->Grinding Extraction Solvent Extraction (Methanol or Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Concentration (Rotary Evaporator) Filtration->Evaporation1 CrudeExtract Crude Extract Evaporation1->CrudeExtract Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning Fractions Hexane Fraction Ethyl Acetate Fraction n-Butanol Fraction Partitioning->Fractions ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->ColumnChromatography Enriched Fractions TLC Fraction Monitoring (TLC) ColumnChromatography->TLC PrepHPLC Preparative HPLC (Optional Final Purification) ColumnChromatography->PrepHPLC TLC->ColumnChromatography Pool Fractions PureBakkenolides Pure Bakkenolides PrepHPLC->PureBakkenolides

Caption: Experimental workflow for bakkenolide extraction and purification.

No specific signaling pathways for bakkenolides were detailed in the provided search results, therefore a diagram for this is not included. The biological activities mentioned, such as neuroprotection and anti-inflammation, are broad and do not point to a single, well-defined pathway to visualize.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bakkenolide III

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Bakkenolide III. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis of this complex sesquiterpene lactone. Our goal is to help you improve the yield and reproducibility of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the enantiospecific synthesis of (-)-Bakkenolide III?

A1: The most widely recognized and successful enantiospecific synthesis of (-)-Bakkenolide III commences with the readily available chiral starting material, (S)-(+)-carvone.[1] This natural product provides the necessary stereochemical foundation for the construction of the complex core of this compound.

Q2: What is the key bond-forming reaction in the synthesis of the this compound core?

A2: The critical step in forming the characteristic bicyclic core of this compound is an intramolecular radical cyclization.[1] This reaction typically involves the cyclization of an iodoketone intermediate to construct the cis-fused hydrindanone skeleton, which is a significant structural milestone in the total synthesis.

Q3: I am observing low yields in the radical cyclization step. What are the potential causes?

A3: Low yields in the radical cyclization to form the cis-hydrindanone core can stem from several factors. Common issues include incomplete reaction, the formation of undesired stereoisomers, or side reactions. Key parameters to investigate are the purity of the iodoketone precursor, the concentration and type of radical initiator, the reaction temperature, and the choice of solvent.

Q4: Are there alternative strategies to construct the bicyclic core of Bakkenolide derivatives?

A4: While radical cyclization is a prominent method, other strategies have been employed for the synthesis of the cis-hydrindane (B1200222) skeleton found in Bakkenolide A, a related compound. These can include different cyclization strategies, but the radical-mediated approach is well-documented for this compound.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield in the Iodoketone Precursor Synthesis
Symptom Possible Cause Suggested Solution
Incomplete conversion of the starting material.Insufficient reagent, suboptimal reaction temperature, or short reaction time.Ensure all reagents are fresh and used in the correct stoichiometry. Systematically vary the reaction temperature and monitor the reaction progress by TLC to determine the optimal reaction time.
Formation of multiple unidentified byproducts.Impurities in starting materials or reagents, or decomposition under the reaction conditions.Purify all starting materials and reagents before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If decomposition is suspected, try lowering the reaction temperature.
Difficulty in purifying the iodoketone.The product may be unstable on silica (B1680970) gel or co-elute with impurities.Consider alternative purification methods such as flash chromatography with a less acidic stationary phase (e.g., neutral alumina) or purification by recrystallization if the product is a solid.
Problem 2: Inefficient Radical Cyclization to form the cis-Hydrindanone Core
Symptom Possible Cause Suggested Solution
Low conversion of the iodoketone.Inefficient radical initiation or premature quenching of the radical intermediate.Optimize the concentration of the radical initiator (e.g., AIBN). Ensure the solvent is thoroughly degassed to remove oxygen, which can quench radical reactions. The choice of solvent can also be critical; experiment with different non-polar solvents like toluene (B28343) or benzene.
Formation of the trans-hydrindanone isomer.The stereochemical outcome of the cyclization is sensitive to reaction conditions.The formation of the desired cis-isomer is often favored under kinetic control. Try running the reaction at a lower temperature. The choice of radical mediator can also influence the stereoselectivity.
Competing reduction of the iodide.The radical intermediate is reduced before it can cyclize.This can be an issue with certain radical initiators and mediators. Ensure the concentration of the cyclization precursor is sufficiently high to favor the intramolecular reaction over intermolecular reduction.
Problem 3: Challenges in the Final Lactonization Step

| Symptom | Possible Cause | Suggested Solution | | Failure to form the lactone ring. | The hydroxyl and carboxyl groups are not in the correct conformation for cyclization, or the reaction conditions are not suitable. | Ensure the stereochemistry of the precursor is correct. Experiment with different lactonization reagents (e.g., DCC/DMAP, Yamaguchi esterification conditions) and reaction conditions (solvent, temperature). | | Formation of oligomeric or polymeric byproducts. | Intermolecular reactions are competing with the desired intramolecular lactonization. | Perform the reaction under high dilution conditions to favor the intramolecular cyclization. | | Epimerization at a stereocenter adjacent to a carbonyl group. | The use of harsh basic or acidic conditions during lactonization or workup. | Employ milder lactonization methods. Be cautious with the pH during the workup and purification steps. |

Experimental Protocols

A detailed experimental protocol for the enantiospecific total synthesis of (-)-Bakkenolide III from (S)-(+)-carvone is a multi-step process. While a full, unabridged protocol from a specific publication is proprietary, the general sequence of key transformations is outlined below. Researchers should refer to the primary literature for precise experimental details.

General Synthetic Sequence Outline:

  • Preparation of the Iodoketone Precursor from (S)-(+)-Carvone: This multi-step sequence typically involves conjugate addition, alkylation, and functional group manipulations to install the necessary iodide and the ketone functionality in the correct positions for the subsequent radical cyclization.

  • Radical Cyclization: The key iodoketone precursor is subjected to radical-generating conditions (e.g., AIBN, Bu3SnH) to effect the intramolecular cyclization, forming the cis-hydrindanone core.

  • Functional Group Transformations and Lactonization: The cyclized intermediate undergoes a series of transformations to introduce the final functionalities of this compound. This often involves steps like olefination (e.g., Wittig reaction), oxidation (e.g., Baeyer-Villiger oxidation), and the final lactone ring formation.

Data Presentation

Optimizing reaction conditions is crucial for maximizing the yield of this compound. Below is a template for tabulating data from optimization experiments.

Table 1: Optimization of the Radical Cyclization Step

EntryRadical Initiator (equiv.)SolventTemperature (°C)Reaction Time (h)Yield of cis-Hydrindanone (%)
1AIBN (0.1)Toluene804Data
2AIBN (0.2)Toluene804Data
3AIBN (0.1)Benzene804Data
4AIBN (0.1)Toluene1002Data

Visualizations

To aid in understanding the synthetic strategy and potential areas for troubleshooting, the following diagrams are provided.

experimental_workflow start (S)-(+)-Carvone precursor Multi-step Synthesis of Iodoketone Precursor start->precursor cyclization Radical Cyclization precursor->cyclization core cis-Hydrindanone Core cyclization->core functionalization Functional Group Transformations core->functionalization lactonization Lactonization functionalization->lactonization end (-)-Bakkenolide III lactonization->end

Caption: General synthetic workflow for (-)-Bakkenolide III.

troubleshooting_logic start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_atmosphere Ensure Inert Atmosphere (if required) start->check_atmosphere optimize Systematically Optimize One Parameter at a Time check_purity->optimize If pure check_conditions->optimize If correct check_atmosphere->optimize If inert analyze Analyze Byproducts (NMR, MS) optimize->analyze If yield still low purification Optimize Purification Method analyze->purification Identify impurities consult Consult Literature for Alternative Methods analyze->consult Identify side reactions

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Solving Bakkenolide III Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered with Bakkenolide III in aqueous buffers. Given the limited publicly available quantitative solubility data for this compound, this guide leverages established methodologies for poorly soluble sesquiterpene lactones to provide robust and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Like many other sesquiterpene lactones, this compound has a predominantly non-polar and rigid chemical structure, leading to poor water solubility. This inherent hydrophobicity makes it challenging to prepare aqueous solutions for in vitro and in vivo experiments. While specific experimental data for this compound is limited, related compounds like Bakkenolide B have a predicted logP of around 3.5, indicating significant lipophilicity.[1]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental medium. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your aqueous medium.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, a slight increase in the percentage of the organic co-solvent (e.g., DMSO, ethanol) from your stock solution can help maintain solubility. However, it is crucial to be mindful of potential solvent toxicity in your assays.

  • Use a Different Solubilization Technique: Consider alternative methods such as complexation with cyclodextrins or creating a lipid-based formulation to enhance aqueous solubility.[2][3][4]

  • Stepwise Dilution: Avoid adding the stock solution directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution, gradually introducing the aqueous buffer to the stock solution with gentle mixing.

Q3: What are the recommended initial solvents for preparing a this compound stock solution?

For sesquiterpene lactones like this compound, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. DMSO is a common choice as it can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The tolerance to DMSO varies between cell lines. As a general guideline:

  • < 0.1% DMSO: Considered safe for most cell lines with minimal to no cytotoxicity.

  • 0.1% - 0.5% DMSO: Generally acceptable for many cell lines, but it is advisable to run a vehicle control to assess any potential effects of the solvent on your cells.

  • > 0.5% DMSO: May induce cytotoxicity or affect cell function. It is highly recommended to perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line and assay duration.

Troubleshooting Guides

Issue 1: this compound Powder Does Not Dissolve in the Initial Solvent.

Root Cause Analysis and Solution Workflow:

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Start This compound powder will not dissolve Check_Purity Verify compound purity and source Start->Check_Purity Increase_Solvent Increase solvent volume Check_Purity->Increase_Solvent Gentle_Heating Apply gentle heating (e.g., 37°C water bath) Increase_Solvent->Gentle_Heating Sonication Use sonication Gentle_Heating->Sonication Different_Solvent Try an alternative organic solvent (e.g., Ethanol, DMF) Sonication->Different_Solvent Resolved Powder Dissolves Different_Solvent->Resolved

Caption: Troubleshooting workflow for initial dissolution of this compound.

Issue 2: Precipitation Occurs Upon Dilution into Aqueous Buffer.

Root Cause Analysis and Solution Workflow:

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Start Precipitation upon dilution in aqueous buffer Lower_Concentration Decrease final concentration of this compound Start->Lower_Concentration Increase_Cosolvent Increase final co-solvent percentage (check cell tolerance) Lower_Concentration->Increase_Cosolvent Stepwise_Dilution Perform stepwise dilution Increase_Cosolvent->Stepwise_Dilution Prewarm_Buffer Pre-warm the aqueous buffer to 37°C Stepwise_Dilution->Prewarm_Buffer Use_Cyclodextrin Consider using a cyclodextrin-based formulation Prewarm_Buffer->Use_Cyclodextrin Resolved Clear Solution Achieved Use_Cyclodextrin->Resolved

Caption: Troubleshooting workflow for precipitation upon dilution.

Data Presentation

Due to the lack of specific experimental solubility data for this compound, the following table provides predicted physicochemical properties and solubility data for structurally related bakkenolides to serve as a reference. Note: These values are estimations and may not reflect the exact properties of this compound.

Table 1: Predicted Physicochemical Properties of Related Bakkenolides

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted Water Solubility (g/L)Data Source
Bakkenolide AC₁₅H₂₂O₂234.343.5-[2]
Bakkenolide BC₂₂H₃₀O₆390.473.590.0056[1]
Bakkenolide CC₂₀H₂₈O₅348.432.90.13[5]
Bakkenolide DC₂₁H₂₈O₆S408.512.9-[6]

Table 2: General Solubility Enhancement Strategies for Hydrophobic Compounds

MethodPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent mixture, reducing the energy required to solvate the hydrophobic compound.Simple to implement, effective for many compounds.Potential for solvent toxicity in biological assays.
pH Adjustment For ionizable compounds, altering the pH can increase the proportion of the more soluble ionized form.Can be very effective for acidic or basic compounds.This compound is not strongly ionizable; risk of compound degradation at extreme pH.
Cyclodextrin (B1172386) Complexation Encapsulation of the hydrophobic molecule within the lipophilic core of the cyclodextrin, with a hydrophilic exterior.[2][3][4]Can significantly increase aqueous solubility and stability; generally low toxicity.[4]Requires optimization of the cyclodextrin type and concentration.
Surfactants/Micelles Formation of micelles that encapsulate the hydrophobic compound in their core.High solubilization capacity.Can interfere with some biological assays and may have their own biological effects.
Solid Dispersions Dispersing the compound in a hydrophilic polymer matrix at a molecular level.Can improve both solubility and dissolution rate.Requires specialized formulation techniques.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipette.

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Gently vortex the tube until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer for Cell Culture
  • Materials: this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium or aqueous buffer (e.g., PBS), sterile tubes.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your chosen aqueous buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution.

    • When diluting, add the stock solution to the aqueous buffer and mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can sometimes promote precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the toxicity threshold for your cells.

    • Add the final working solution to your cell culture plates immediately.

Signaling Pathway Diagram

Bakkenolide-IIIa has been shown to exert its neuroprotective effects by inhibiting the phosphorylation of Akt and ERK1/2, which in turn leads to the inactivation of the NF-κB signaling pathway.[7]

cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway cluster_3 NF-κB Pathway Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt P IKK IKK Akt->IKK P Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK1/2 MEK->ERK P ERK->IKK P IkB IκBα IKK->IkB P NFkB_complex p65/p50 IkB->NFkB_complex Inhibition Proteasomal_Degradation Degradation IkB->Proteasomal_Degradation Nucleus Nucleus NFkB_complex->Nucleus Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Bakkenolide_III This compound Bakkenolide_III->Akt Bakkenolide_III->ERK

Caption: this compound inhibits Akt and ERK1/2 phosphorylation, preventing NF-κB activation.

References

Technical Support Center: Optimizing Bakkenolide III In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies with Bakkenolide (B600228) III.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective dosage range for Bakkenolide III in in vivo neuroprotection studies?

For neuroprotective effects, particularly in models of cerebral ischemia, Bakkenolide IIIa has been shown to be effective in rats at dosages of 4, 8, and 16 mg/kg administered via intragastric (i.g.) gavage.

Q2: What is a recommended starting dosage for in vivo anti-inflammatory studies with this compound?

Q3: What is a suitable vehicle for administering this compound in vivo?

A common vehicle for oral administration of sesquiterpene lactones is a suspension in a solution of 0.5% to 1% carboxymethylcellulose (CMC) in sterile saline or water. Due to the hydrophobic nature of this compound, ensuring a uniform and stable suspension is critical for consistent dosing. Sonication or homogenization of the suspension prior to each administration is advised.

Q4: What are the known signaling pathways modulated by this compound?

Bakkenolide IIIa has been demonstrated to exert its neuroprotective effects by inhibiting the activation of the NF-κB signaling pathway. This is achieved through the suppression of Akt and ERK1/2 phosphorylation. Other sesquiterpene lactones have also been shown to modulate pathways such as Keap1-Nrf2 and HIF-1α in the context of cancer.

Q5: What is the known toxicity profile of this compound?

Specific acute and chronic toxicity studies for this compound are limited in publicly available literature. However, studies on enriched fractions of sesquiterpene lactones suggest that they are generally well-tolerated at therapeutic doses. It is crucial to conduct preliminary toxicity studies for your specific animal model and experimental duration. Signs of toxicity to monitor include changes in body weight, food and water intake, behavior, and any signs of distress.

Q6: What are the pharmacokinetic properties of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological effect observed Poor Solubility/Suspension: this compound may not be adequately dissolved or suspended in the vehicle, leading to inaccurate dosing.- Ensure the vehicle is appropriate for hydrophobic compounds (e.g., 0.5-1% CMC).- Use sonication or homogenization to create a fine, uniform suspension before each administration.- Visually inspect the suspension for any precipitation or aggregation.
Degradation of this compound: The compound may be unstable in the prepared formulation or under certain storage conditions.- Prepare fresh formulations for each experiment.- Store stock solutions and formulations at appropriate temperatures (e.g., -20°C or -80°C) and protect from light.- Be mindful of pH, as some sesquiterpene lactones are unstable at pH values below 3 and above 7.
Metabolic Instability: this compound may be rapidly metabolized in vivo, preventing it from reaching the target tissue at a sufficient concentration.- Consider the route of administration. Intraperitoneal (i.p.) injection may bypass first-pass metabolism compared to oral gavage.- Be aware of potential metabolism by cytochrome P450 enzymes.
Signs of Toxicity in Animals (e.g., weight loss, lethargy) Dosage is too high: The administered dose may be approaching the toxic threshold for the specific animal model and strain.- Conduct a dose-finding study to determine the maximum tolerated dose (MTD).- Start with a lower dose and escalate gradually while monitoring for adverse effects.- Review literature for toxicity data on similar compounds.
Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at high volumes or concentrations.- Run a vehicle-only control group to assess any effects of the vehicle alone.- Ensure the volume of administration is within the recommended limits for the animal species and route of administration.
Difficulty in Reproducing Results Variability in Drug Formulation: Inconsistent preparation of the this compound suspension can lead to variable dosing.- Standardize the protocol for preparing the dosing solution/suspension, including sonication/homogenization time and power.- Ensure all researchers are following the exact same procedure.
Biological Variability: Differences in animal age, sex, strain, or health status can contribute to variability.- Use animals of the same age, sex, and strain from a reputable supplier.- Acclimatize animals to the facility before starting the experiment.- Ensure consistent environmental conditions (e.g., light/dark cycle, temperature, humidity).

Quantitative Data Summary

Table 1: In Vivo Dosages of Bakkenolides from Literature

CompoundAnimal ModelApplicationDosageAdministration RouteReference
Bakkenolide IIIaRat (Cerebral Ischemia)Neuroprotection4, 8, 16 mg/kgIntragastric (i.g.)[1]
Bakkenolide BMouse (Asthma Model)Anti-inflammatoryNot specified in abstractOral[2]
Bakkenolide ARatPharmacokinetics20 mg/kgOral[3]
Bakkenolide DRatPharmacokinetics10 mg/kgOral[4]

Table 2: Pharmacokinetic Parameters of Bakkenolides in Rats

CompoundDose (Oral)Cmax (ng/mL)Tmax (h)AUC (h·ng/mL)Bioavailability (%)Reference
Bakkenolide A20 mg/kg234.7 ± 1610.25535.8 ± 223.715.7[3]
Bakkenolide D10 mg/kg10.1 ± 9.8272.1 ± 8.592.57[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration
  • Materials:

    • This compound powder

    • Carboxymethylcellulose (CMC), low viscosity

    • Sterile saline (0.9% NaCl) or sterile water

    • Sterile conical tubes

    • Sonicator or homogenizer

  • Procedure:

    • Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to sterile saline while stirring vigorously. Allow the solution to stir for several hours until the CMC is fully dissolved.

    • Weigh the required amount of this compound powder.

    • In a sterile conical tube, add a small volume of the 0.5% CMC solution to the this compound powder to create a paste.

    • Gradually add the remaining volume of the 0.5% CMC solution to the paste while vortexing to ensure a homogenous mixture.

    • Sonicate the suspension on ice or use a homogenizer to reduce particle size and improve uniformity. The duration and power of sonication should be optimized to achieve a fine, stable suspension.

    • Visually inspect the suspension before each administration to ensure it is homogenous. If settling has occurred, re-sonicate or vortex thoroughly.

    • Prepare the suspension fresh on the day of administration.

Protocol 2: Oral Gavage Administration in Rats
  • Materials:

    • Prepared this compound suspension

    • Appropriately sized oral gavage needle (e.g., 16-18 gauge for rats)

    • Syringe

    • Animal scale

  • Procedure:

    • Weigh the rat to determine the correct volume of the this compound suspension to administer based on the target dosage (mg/kg).

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.

    • Fill the syringe with the calculated volume of the this compound suspension and attach the gavage needle.

    • With the rat's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

    • Once the needle is in the esophagus, gently dispense the suspension.

    • Slowly withdraw the gavage needle.

    • Monitor the animal for a few minutes after administration to ensure there are no signs of distress, such as difficulty breathing.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Akt Akt Receptor->Akt Activates ERK1/2 ERK1/2 Receptor->ERK1/2 Activates IKK IKK Akt->IKK Phosphorylates ERK1/2->IKK Phosphorylates IκBα IκBα IKK->IκBα Phosphorylates Degradation Degradation NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression Induces Bakkenolide_III Bakkenolide_III Bakkenolide_III->Akt Inhibits Bakkenolide_III->ERK1/2 Inhibits

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Dose_Selection 1. Dose Selection (Pilot Study) Vehicle_Formulation 2. Vehicle Formulation (e.g., 0.5% CMC) Dose_Selection->Vehicle_Formulation Animal_Acclimatization 3. Animal Acclimatization Vehicle_Formulation->Animal_Acclimatization Randomization 4. Animal Randomization Animal_Acclimatization->Randomization Administration 5. This compound Administration (e.g., Oral Gavage) Randomization->Administration Monitoring 6. Daily Monitoring (Weight, Behavior) Administration->Monitoring Endpoint_Measurement 7. Endpoint Measurement (e.g., Tissue Collection) Monitoring->Endpoint_Measurement Data_Analysis 8. Data Analysis Endpoint_Measurement->Data_Analysis Interpretation 9. Interpretation of Results Data_Analysis->Interpretation

Caption: In Vivo Experimental Workflow.

Troubleshooting_Logic Start Inconsistent or No Effect Observed Check_Formulation Check Formulation (Solubility, Stability) Start->Check_Formulation Formulation_OK Formulation OK? Check_Formulation->Formulation_OK Check_Dosage Review Dosage and Administration Dosage_OK Dosage Appropriate? Check_Dosage->Dosage_OK Check_Animals Assess Animal Model and Biological Variability Animals_OK Animal Model Consistent? Check_Animals->Animals_OK Formulation_OK->Check_Dosage Yes Optimize_Formulation Optimize Vehicle/ Preparation Protocol Formulation_OK->Optimize_Formulation No Dosage_OK->Check_Animals Yes Dose_Finding_Study Conduct Dose-Finding Study Dosage_OK->Dose_Finding_Study No Standardize_Protocol Standardize Animal Handling and Housing Animals_OK->Standardize_Protocol No Re-evaluate Experiment Re-evaluate Experiment Animals_OK->Re-evaluate Experiment Yes

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Best Practices for Long-Term Storage and Handling of Bakkenolide III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and experimental use of Bakkenolide III.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C or lower. Storing the compound in a desiccator at low temperatures can further prevent degradation from moisture.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a hydrophobic compound. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). To prepare a 10 mM stock solution, for example, weigh an appropriate amount of this compound and dissolve it in the required volume of high-purity DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can aid dissolution.

Q3: My this compound stock solution in DMSO precipitated when I diluted it in my aqueous cell culture medium. What should I do?

A3: This is a common issue with hydrophobic compounds. The precipitation occurs because the DMSO concentration is significantly lowered upon dilution in the aqueous medium, reducing the solubility of this compound. To avoid this, it is recommended to perform a serial dilution. First, create an intermediate dilution of your high-concentration stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium while gently vortexing. This gradual dilution helps to keep the compound in solution.

Q4: What is the maximum final concentration of DMSO I should use in my cell culture experiments?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cellular toxicity. It is generally recommended to keep the final DMSO concentration at or below 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Potential Cause: Degradation of this compound in stock solution or working solution.

Troubleshooting Steps:

  • Check Stock Solution Integrity: If the DMSO stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, consider preparing a fresh stock solution.

  • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your aqueous medium for each experiment. Avoid storing diluted aqueous solutions.

  • Storage of Stock Solution: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Visual Inspection: Before use, visually inspect the stock and working solutions for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide for compound precipitation.

Issue 2: Compound Precipitation in Cell Culture Medium

Potential Cause: Poor aqueous solubility of this compound.

Troubleshooting Steps:

  • Optimize Dilution Method: Instead of a single large dilution, perform a multi-step serial dilution as described in the FAQs.

  • Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Gentle Mixing: Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and uniform mixing.

  • Determine Maximum Soluble Concentration: If precipitation persists, perform a solubility test to determine the maximum working concentration of this compound in your specific cell culture medium under your experimental conditions.

Data Presentation

The stability of sesquiterpene lactones, the class of compounds to which this compound belongs, is influenced by temperature. The following table summarizes the degradation of related sesquiterpene lactones in an ethanol (B145695) tincture over three years at different storage temperatures. While this data is for a solution, it highlights the importance of low-temperature storage for preserving compound integrity.[1][2]

Storage Temperature (°C)Decrease in Sesquiterpene Lactone Content (3 years)
+413%
+2532%
+3037%

Data adapted from a study on Arnica tincture, containing sesquiterpene lactones.[1][2]

Experimental Protocols

Protocol: Western Blot Analysis of NF-κB Activation

This protocol describes the investigation of this compound's effect on the NF-κB signaling pathway in a cell-based assay. Bakkenolide IIIa has been shown to inhibit the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65, ultimately leading to the inhibition of NF-κB nuclear translocation.[3]

1. Cell Culture and Treatment:

  • Plate your cells of interest (e.g., neuronal cells) at an appropriate density in a 6-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
  • Induce NF-κB activation with a suitable stimulus (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)) for the recommended time (e.g., 30 minutes for phosphorylation events).

2. Protein Extraction:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit.

4. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK1/2, ERK1/2, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the levels of phosphorylated proteins to their respective total protein levels and then to the loading control.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_experiment Cell-Based Experiment cluster_analysis Analysis powder This compound (Solid) stock Prepare 10 mM Stock in DMSO powder->stock Dissolve working Prepare Working Solution in Pre-warmed Medium stock->working Dilute treatment Pre-treat with This compound working->treatment cell_culture Cell Seeding and Adherence cell_culture->treatment stimulation Stimulate with LPS/TNF-α treatment->stimulation lysis Cell Lysis and Protein Extraction stimulation->lysis quantification Protein Quantification lysis->quantification western_blot Western Blotting quantification->western_blot data_analysis Densitometry and Data Analysis western_blot->data_analysis

Caption: Experimental workflow for assessing the effect of this compound on NF-κB signaling.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., LPS, TNF-α) akt Akt stimulus->akt erk ERK1/2 stimulus->erk ikk IKK Complex akt->ikk erk->ikk ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) ikb->ikb_nfkb nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation bakkenolide This compound bakkenolide->akt bakkenolide->erk gene_transcription Pro-inflammatory Gene Transcription nfkb_nuc->gene_transcription Induces

Caption: this compound inhibits the NF-κB signaling pathway by targeting Akt and ERK1/2.

References

Technical Support Center: Optimizing Bakkenolide III Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Bakkenolide III extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound during extraction?

A1: The efficiency of this compound extraction is primarily dictated by a combination of factors, including the choice of extraction method and solvent, as well as the specific parameters of the chosen technique. Key variables to consider are temperature, extraction time, and the ratio of solvent to the solid plant material. Additionally, pre-extraction factors such as the genetic variety of the plant source, its developmental stage at harvest, and post-harvest handling and drying procedures can significantly impact the concentration and stability of this compound in the source material.[1]

Q2: Which solvents are recommended for the effective extraction of this compound?

A2: this compound, as a sesquiterpene lactone, is typically extracted using solvents of intermediate polarity. Methanol (B129727) and ethanol (B145695) are commonly effective choices for extracting sesquiterpene lactones.[1][2] The selection of the optimal solvent may also depend on the chosen extraction technique and the desired purity of the final extract. It is advisable to conduct small-scale pilot extractions with a variety of solvents, such as hexane, ethyl acetate (B1210297), ethanol, and acetone, to identify the most effective one for your specific plant material.[1]

Q3: My this compound extract appears discolored (e.g., brown or dark green). What could be the cause?

A3: Discoloration of the extract, particularly darkening, can be an indication of the degradation of the target compounds or the co-extraction of pigments like chlorophyll. The degradation of sesquiterpene lactones can be accelerated by exposure to high temperatures, extreme pH levels, light, and oxygen. To mitigate this, it is recommended to use lower extraction temperatures when possible, work in a well-ventilated area or under an inert atmosphere, and store the extract in a cool, dark place.

Q4: What analytical techniques are suitable for quantifying the yield of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a precise and commonly employed method for the separation, identification, and quantification of bakkenolides.[3] For enhanced sensitivity and structural confirmation, Ultra-High Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) can also be utilized.

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to diagnosing and resolving common issues that can lead to suboptimal yields of this compound.

Issue 1: Inadequate Preparation of Plant Material

Proper preparation of the plant material is a crucial initial step. Improper handling can result in the enzymatic degradation of this compound or lead to inefficient extraction.

Problem Troubleshooting Tip
Insufficient Drying Ensure the plant material is thoroughly dried in a well-ventilated area or by using a low-temperature oven (40-50°C) to prevent the degradation of active compounds.
Incorrect Particle Size Grind the dried plant material to a fine, uniform powder. A smaller particle size increases the surface area for solvent interaction, but a powder that is too fine may impede solvent penetration and filtration.
Improper Storage Store dried plant material in a cool, dark, and dry environment to minimize degradation before extraction.
Issue 2: Suboptimal Extraction Parameters

The choice of extraction method and the conditions under which it is performed are critical for achieving high efficiency.

Problem Troubleshooting Tip
Inappropriate Solvent Choice The polarity of the extraction solvent should be compatible with this compound. Conduct small-scale trials with solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate, acetone) to find the most effective one. Aqueous mixtures of ethanol or methanol (e.g., 70-80%) can also be effective.
Insufficient Extraction Time or Temperature The extraction process is dependent on both time and temperature. For maceration, ensure adequate contact time between the solvent and the plant material. For methods involving heat, be mindful of the potential for thermal degradation of this compound. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can often reduce the required time and temperature.[1]
Poor Solvent-to-Solid Ratio A low solvent-to-solid ratio may result in incomplete extraction. Increase the volume of solvent relative to the amount of plant material (e.g., from 10:1 to 20:1 mL/g) to ensure thorough extraction.
Issue 3: Degradation of this compound During Processing

This compound can be susceptible to degradation under certain conditions.

Problem Troubleshooting Tip
Exposure to High Temperatures If using heat-assisted extraction methods like Soxhlet, minimize the extraction time and use the lowest effective temperature. During solvent evaporation, use a rotary evaporator at a reduced pressure and a water bath temperature below 45°C.[1]
Extreme pH Conditions Sesquiterpene lactones can be sensitive to acidic or basic conditions.[4] Maintain a neutral pH during extraction and subsequent workup steps unless an acid-base partitioning step is intentionally employed for purification.
Oxidation Exposure to air and light can lead to oxidative degradation. Perform extractions in a well-ventilated area and store extracts in amber-colored vials at low temperatures (4°C or -20°C) to minimize exposure to light and oxygen.[1]

Quantitative Data on Extraction Methods

Due to the limited availability of direct comparative studies on this compound extraction, the following tables provide illustrative data from studies on other sesquiterpene lactones and phytochemicals to demonstrate how different extraction parameters can influence yield. Researchers are encouraged to generate their own data for this compound.

Table 1: Comparison of Extraction Methods for Sesquiterpene Lactones (Illustrative)

Extraction Method Solvent Temperature (°C) Time Relative Yield (%) *
MacerationEthanol2572 hours100
Soxhlet ExtractionEthanol788 hours125
Ultrasound-Assisted Extraction (UAE)Ethanol4545 min150
Microwave-Assisted Extraction (MAE)Ethanol6015 min165

*Relative yield is based on maceration as the baseline. Data is generalized from studies on various sesquiterpene lactones.

Table 2: Influence of Solvent Choice on Phytochemical Extraction (Illustrative)

Solvent Extraction Method Total Phenolic Content (mg GAE/g DW) Total Flavonoid Content (mg QE/g DW)
WaterMaceration35.215.8
70% EthanolMaceration68.542.1
EthanolMaceration55.333.7
MethanolMaceration72.145.9
AcetoneMaceration48.928.4

*GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. Data is generalized from comparative studies on plant phytochemicals.[5]

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of bakkenolides from Petasites species, which can be adapted for this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Thoroughly dry the rhizomes of the Petasites species at room temperature in a dark, well-ventilated area.

    • Grind the dried rhizomes into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 50 g of the powdered plant material and place it into a 1000 mL Erlenmeyer flask.

    • Add 500 mL of 95% methanol to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for 60 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the solid plant residue.

    • Wash the residue with an additional 100 mL of 95% methanol and combine the filtrates to maximize recovery.

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure with a water bath temperature maintained below 45°C. This will yield the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in 200 mL of water.

    • Perform a liquid-liquid extraction by partitioning the aqueous suspension successively with n-hexane (3 x 200 mL) and then with ethyl acetate (3 x 200 mL).

    • Collect the ethyl acetate fractions, as sesquiterpene lactones like this compound are expected to partition into this layer.

    • Dry the combined ethyl acetate fractions over anhydrous sodium sulfate.

    • Filter and concentrate the ethyl acetate extract to dryness to obtain the enriched this compound fraction.

  • Purification (Optional):

    • The enriched fraction can be further purified using column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify and isolate the fractions containing pure this compound.

Visualizations

Troubleshooting Workflow for Low this compound Yield

The following diagram illustrates a logical workflow for troubleshooting and optimizing the extraction of this compound.

TroubleshootingWorkflow start Low this compound Yield check_material Step 1: Verify Plant Material Quality start->check_material is_material_ok Is material properly dried, ground, and stored? check_material->is_material_ok optimize_prep Action: Optimize drying, grinding, and storage protocols is_material_ok->optimize_prep No check_extraction Step 2: Evaluate Extraction Protocol is_material_ok->check_extraction Yes optimize_prep->check_extraction are_params_optimal Are solvent, time, temperature, and solvent/solid ratio optimal? check_extraction->are_params_optimal optimize_extraction Action: Conduct small-scale trials to optimize extraction parameters are_params_optimal->optimize_extraction No check_degradation Step 3: Investigate Potential Degradation are_params_optimal->check_degradation Yes optimize_extraction->check_degradation is_degradation_evident Is there evidence of degradation (e.g., discoloration, exposure to high temp/extreme pH)? check_degradation->is_degradation_evident mitigate_degradation Action: Use lower temperatures, maintain neutral pH, protect from light/air is_degradation_evident->mitigate_degradation Yes re_evaluate Re-evaluate Yield is_degradation_evident->re_evaluate No mitigate_degradation->re_evaluate

Caption: A flowchart outlining the systematic process for troubleshooting low yields in this compound extraction.

Logical Relationship of Extraction Parameters

This diagram illustrates the interconnectedness of key parameters in optimizing the extraction of this compound.

ExtractionParameters yield This compound Yield & Purity method Extraction Method (UAE, MAE, Soxhlet, etc.) yield->method solvent Solvent System (Polarity, Composition) yield->solvent temperature Temperature yield->temperature time Extraction Time yield->time ratio Solvent:Solid Ratio yield->ratio particle_size Particle Size yield->particle_size method->solvent method->temperature method->time solvent->temperature

References

Technical Support Center: Minimizing Epimerization During Bakkenolide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of bakkenolides.

Troubleshooting Guides

This section addresses specific issues that may arise during bakkenolide (B600228) synthesis, leading to the formation of unwanted epimers.

Issue 1: Formation of C-10 Epimers

Question: My reaction is producing a significant amount of the 10-epi- and 7,10-diepibakkenolide A. How can I control the stereochemistry at the C-10 position?

Answer: The stereochemistry at the C-10 position is primarily determined during the intramolecular Diels-Alder reaction and is dependent on the geometry of the diene precursor.

  • Root Cause: The use of an (E)-5-bromo-1,3-pentadiene precursor in the synthesis of the Diels-Alder substrate leads to the formation of 10-epi- and 7,10-diepibakkenolides as the major products.

  • Solution: To favor the desired C-10 stereochemistry, it is crucial to use the (Z)-5-bromo-1,3-pentadiene isomer for the alkylation step. This will promote the formation of the desired endo transition state in the intramolecular Diels-Alder reaction, leading to the correct relative stereochemistry at C-10.

Issue 2: Formation of C-7 Epimers

Question: I am observing the formation of 7-epibakkenolide A in my final product mixture. What is the cause and how can I minimize it?

Answer: The stereocenter at C-7 is typically established during the lactonization step. Epimerization at this position can occur under certain reaction conditions.

  • Root Cause: Acid-catalyzed lactonization can sometimes lead to the epimerization of the C-7 position. This is often due to the formation of an enol or enolate intermediate under acidic or basic conditions, which can be protonated from either face, leading to a mixture of epimers.

  • Troubleshooting Steps:

    • Mild Lactonization Conditions: Employ milder conditions for the lactonization step. If using acidic conditions, consider using a weaker acid or shorter reaction times. Spontaneous lactonization upon removal of protecting groups can also be an effective strategy.

    • pH Control: Carefully control the pH during the workup and purification steps. Avoid strongly acidic or basic conditions that could promote enolization and subsequent epimerization.

    • Temperature Control: Perform the lactonization and subsequent steps at lower temperatures to minimize the rate of epimerization.

Frequently Asked Questions (FAQs)

Q1: What are the main epimers observed during bakkenolide synthesis?

A1: The most commonly reported epimers are 7-epibakkenolide A, 10-epi-bakkenolide A, and 7,10-diepibakkenolide A.[1][2] The formation of these stereoisomers can complicate purification and reduce the overall yield of the desired product.

Q2: Which reaction step is most critical for controlling stereochemistry in bakkenolide synthesis?

A2: The intramolecular Diels-Alder reaction is the most critical step for establishing the relative stereochemistry of the carbocyclic core, including the C-10 position. The subsequent lactonization step is crucial for setting the stereocenter at C-7.

Q3: How does the geometry of the diene precursor affect the outcome of the Diels-Alder reaction?

A3: The geometry of the diene precursor directly influences the facial selectivity of the intramolecular Diels-Alder reaction. The use of a (Z)-diene favors the formation of the desired stereoisomer, while an (E)-diene leads to the C-10 epimer as the major product.[2]

Q4: Are there any general strategies to improve the diastereoselectivity of the intramolecular Diels-Alder reaction in bakkenolide synthesis?

A4: Yes, several strategies can be employed:

  • Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction by coordinating to the dienophile, thereby lowering the energy of the transition state and potentially favoring one diastereomer over another.

  • Solvent Effects: The choice of solvent can influence the conformational preferences of the transition state, which in turn can affect the diastereoselectivity. It is advisable to screen different solvents to optimize the reaction.

  • Temperature Optimization: Performing the reaction at the lowest possible temperature that allows for a reasonable reaction rate can often improve selectivity, as the transition states leading to different diastereomers will have different activation energies.

Data Presentation

Table 1: Effect of Diene Geometry on Epimer Formation in Bakkenolide A Synthesis

Diene IsomerMajor ProductsMinor ProductsReference
(Z)-5-bromo-1,3-pentadiene(+/-)-Bakkenolide A7-epibakkenolide A, 10-epi-bakkenolide A, 7,10-diepibakkenolide A[2]
(E)-5-bromo-1,3-pentadiene10-epi- and 7,10-diepibakkenolides(+/-)-Bakkenolide A, 7-epibakkenolide A[2]

Experimental Protocols

Key Experiment: Intramolecular Diels-Alder Reaction for Bakkenolide A Synthesis

This protocol is adapted from synthetic routes that aim to control stereochemistry.

Materials:

  • Diels-Alder precursor (triene)

  • Anhydrous toluene (B28343) (or other suitable high-boiling, non-polar solvent)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the triene precursor in anhydrous toluene in a flame-dried flask under an inert atmosphere. The concentration should be kept low (e.g., 0.01 M) to favor the intramolecular reaction over intermolecular dimerization.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude cycloadduct can then be carried forward to the lactonization step. It is advisable to purify the cycloadduct by column chromatography to remove any impurities that might interfere with subsequent steps.

Mandatory Visualization

Epimerization_Pathway cluster_0 Intramolecular Diels-Alder Reaction cluster_1 Lactonization Triene_Precursor Triene Precursor ((Z)-diene) Transition_State_Endo Endo Transition State (Favored) Triene_Precursor->Transition_State_Endo Heat Transition_State_Exo Exo Transition State (Disfavored) Triene_Precursor->Transition_State_Exo Desired_Cycloadduct Desired Cycloadduct (Correct C-10 stereochemistry) Transition_State_Endo->Desired_Cycloadduct Epi_Cycloadduct C-10 Epi-Cycloadduct Transition_State_Exo->Epi_Cycloadduct 10_Epi_Bakkenolide 10-epi-Bakkenolide A Epi_Cycloadduct->10_Epi_Bakkenolide Lactonization Desired_Cycloadduct_L Desired Cycloadduct Bakkenolide_A Bakkenolide A (Desired Product) Desired_Cycloadduct_L->Bakkenolide_A Mild Conditions Enol_Intermediate Enol/Enolate Intermediate Desired_Cycloadduct_L->Enol_Intermediate Harsh Acid/Base Enol_Intermediate->Bakkenolide_A Protonation 7_Epi_Bakkenolide_A 7-epi-Bakkenolide A Enol_Intermediate->7_Epi_Bakkenolide_A Protonation

Caption: Control points for minimizing epimerization in bakkenolide synthesis.

Troubleshooting_Workflow Start Unwanted Epimer Detected Identify_Epimer Identify Epimer(s) (e.g., C-7, C-10, or C-7,10) Start->Identify_Epimer C10_Epimer C-10 or C-7,10 Epimer Identify_Epimer->C10_Epimer C-10 related C7_Epimer C-7 Epimer Identify_Epimer->C7_Epimer C-7 only Check_Diene Check Geometry of Diene Precursor C10_Epimer->Check_Diene Check_Lactonization Review Lactonization Conditions C7_Epimer->Check_Lactonization Use_Z_Diene Action: Use (Z)-diene Check_Diene->Use_Z_Diene Analyze_Product Re-run Reaction and Analyze Product Mixture Use_Z_Diene->Analyze_Product Modify_Lactonization Action: Use Milder Conditions (pH, Temp Control) Check_Lactonization->Modify_Lactonization Modify_Lactonization->Analyze_Product

Caption: Troubleshooting workflow for addressing epimerization issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of Bakkenolide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of bakkenolide (B600228) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most characteristic signals in the ¹H and ¹³C NMR spectra of a typical bakkenolide?

A1: Bakkenolides, a class of sesquiterpene lactones, exhibit several signature signals. In ¹H NMR, look for exocyclic methylene (B1212753) protons (C-13) which typically appear as two singlets between δ 5.1 and 5.2 ppm.[1] The protons on carbons bearing ester substituents (often C-1 and C-9) are also key.[2] In ¹³C NMR, the lactone carbonyl (C-8) is a key indicator, resonating around δ 177.5 ppm, while the carbons of the exocyclic double bond (C-11 and C-13) appear near δ 147.7 and δ 108.3 ppm, respectively.[1]

Q2: How can I determine the location of ester substituents on the bakkenolide skeleton?

A2: The chemical shifts of H-1 and H-9 are highly diagnostic for the placement of substituents.[2] For instance, in bakkenolide B, with substituents at C-1 and C-9, H-1 resonates around δ 5.10 ppm and H-9 at δ 5.72 ppm.[1] A significant upfield shift of H-1 to approximately δ 1.5 ppm indicates the absence of an acyloxy group at the C-1 position.[2] Similarly, an upfield shift for H-9 (e.g., to δ 4.20 ppm) can suggest a hydroxyl group at that position instead of an ester.[2] Long-range correlations in an HMBC spectrum between the substituent's carbonyl carbon and H-1 or H-9 provide definitive proof of location.[2]

Q3: My signals in the aliphatic region (δ 1.0 - 3.0 ppm) are heavily overlapped. What strategies can I use to resolve them?

A3: Signal overlap is a common challenge.[3] Consider the following strategies:

  • Change the Solvent: Recording the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of overlapping protons and improve resolution.[3]

  • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 700 MHz or higher) will increase spectral dispersion and better separate crowded signals.[1]

  • 2D NMR Techniques: A 2D COSY spectrum can help trace proton-proton coupling networks even in crowded regions. A phase-edited HSQC spectrum can differentiate CH/CH₃ signals from CH₂ signals, simplifying the region.[4]

Q4: What is the most effective method to determine the stereochemistry of a bakkenolide?

A4: The primary method for determining relative stereochemistry in solution is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .[2][5] This experiment detects through-space correlations between protons that are close to each other (typically <5 Å), allowing for the establishment of their relative spatial arrangement.[5] For flexible molecules like some bakkenolides, interpreting NOE data can be complex and may require computational modeling (DFT calculations) to support assignments.[6] For determining absolute configuration, methods like X-ray crystallography or analysis of Circular Dichroism (CD) spectra are often required.[2][7]

Q5: I am missing some expected long-range correlations in my HMBC spectrum. What could be the cause?

A5: The HMBC experiment is less sensitive than HSQC and relies on detecting small, long-range J-couplings (ⁿJCH).[4] Missing correlations can be due to:

  • Insufficient Scans: The experiment may require a longer acquisition time (more scans) to detect weak correlations.[4]

  • Incorrect Optimization: The HMBC experiment is optimized for a specific long-range coupling constant (typically around 8 Hz).[4] If the actual coupling constant for a specific correlation is significantly different, the signal may be weak or absent. Running additional HMBC experiments with different optimization values (e.g., 4 Hz and 12 Hz) can sometimes reveal the missing correlations.

  • Molecular Geometry: The magnitude of three-bond J-couplings (³JCH) is dependent on the dihedral angle. Certain geometries can lead to very small or near-zero coupling constants, making the correlation unobservable.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad Peaks in Spectrum 1. Paramagnetic impurities in the sample.2. Sample concentration is too high, leading to aggregation.3. Unstable temperature or poor shimming.1. Filter the sample through a small plug of celite or silica.2. Dilute the sample. If rotamers are suspected, acquire the spectrum at a higher temperature.[3]3. Re-shim the spectrometer and allow the sample to equilibrate to the probe temperature.
Unexpected Solvent/Impurity Peaks 1. Residual solvent from purification (e.g., ethyl acetate, acetone).[3]2. Water in the deuterated solvent.[3]3. Grease from glassware.1. Co-evaporate the sample with a solvent like dichloromethane (B109758) multiple times to remove tightly bound ethyl acetate.[3] Ensure NMR tubes are thoroughly dried.[3]2. Use a fresh ampoule of solvent or store solvents over molecular sieves.3. Use clean glassware and avoid using grease on joints.
Inaccurate Signal Integrations 1. Incomplete relaxation of nuclei between scans (short relaxation delay, D1).2. Overlapping signals with impurities or the residual solvent peak.1. Increase the relaxation delay (D1) to at least 5 times the longest T1 relaxation time (a D1 of 2-5 seconds is often sufficient for molecules of this size).[4]2. Use a different solvent to move the residual solvent peak away from the region of interest.[3] Carefully phase and baseline correct the spectrum before integration.
Complex, Uninterpretable Multiplets 1. Second-order coupling effects (when Δν/J is small).2. Multiple couplings to different, non-equivalent protons.[8]1. Acquire the spectrum on a higher-field instrument to increase the Δν/J ratio.2. Use a 2D COSY spectrum to trace out the coupling partners. Simulation software can also be used to model and confirm complex splitting patterns.

Data Presentation: NMR Data for Bakkenolide B

The following tables summarize the reported ¹H and ¹³C NMR data for Bakkenolide B, a representative compound, for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Bakkenolide B (700 MHz, CDCl₃) [1]

PositionChemical Shift (δ) ppmMultiplicity (J in Hz)
15.10m
21.78m
31.66, 1.34m
41.55m
62.21, 1.91d (14.3)
95.72d (11.2)
102.78dd (11.2, 5.0)
124.63m
13a5.17s
13b5.14s
140.87d (6.8)
151.09s
2''1.91s
3'5.91dd (7.2, 1.5)
4'1.85dd (7.2, 1.6)
5'1.75s

Table 2: ¹³C NMR Spectroscopic Data for Bakkenolide B (175 MHz, CDCl₃) [1]

PositionChemical Shift (δ) ppmPositionChemical Shift (δ) ppm
170.513108.3
226.81415.5
329.51519.5
435.21'167.3
543.42'128.2
645.83'136.7
754.94'15.5
8177.55'20.3
980.81''169.9
1051.42''20.9
11147.7
1270.6

Experimental Protocols

Detailed methodologies for key NMR experiments are crucial for obtaining high-quality, interpretable spectra.

Protocol 1: General Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the purified bakkenolide compound. Dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆, Acetone-d₆) in a clean vial.

  • Filtration: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if quantitative analysis or precise referencing is required.

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence) [4]

  • Setup: Load a standard phase-edited HSQC parameter set (e.g., hsqcedetgpsisp on Bruker systems).

  • Spectral Width: Set the ¹H spectral width (F2) to cover 0-10 ppm and the ¹³C spectral width (F1) to cover 0-180 ppm.[4]

  • Parameters: Set TD(F2) to 1K and TD(F1) to 256. Set the number of scans (NS) to a multiple of 2 or 4. A relaxation delay (D1) of 1-2 seconds is typical.[4]

  • Processing: After acquisition, process the data with appropriate window functions (e.g., squared sine bell) in both dimensions. Phase-edited HSQC will show CH/CH₃ peaks with opposite phase to CH₂ peaks, aiding in their identification.[4]

Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) [4]

  • Setup: Load a standard HMBC parameter set (e.g., hmbcgplpndqf on Bruker systems).

  • Spectral Width: Set the ¹H dimension (F2) as in HSQC. Ensure the ¹³C dimension (F1) covers the full range, including the carbonyl region (up to ~200 ppm).

  • Parameters: Set TD(F2) to 2K and TD(F1) to 512. HMBC is less sensitive, so set NS to a multiple of 8 or higher.[4] Set the long-range coupling constant for optimization to ~8 Hz. Set D1 to 1.5-2 seconds.[4]

  • Processing: Process the data similarly to HSQC. The resulting spectrum will show correlations between protons and carbons that are typically 2 or 3 bonds apart.

Protocol 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) [4]

  • Setup: Load a standard NOESY parameter set (e.g., noesygpph on Bruker systems).

  • Spectral Width: Set the spectral widths in both dimensions (F1 and F2) to cover the entire proton chemical shift range.

  • Parameters: The mixing time (d8 on Bruker) is the most critical parameter. For molecules the size of bakkenolides, a mixing time of 300-800 ms (B15284909) is a good starting point.[4] Set TD(F2) to 2K and TD(F1) to 512. Set NS to a multiple of 4 or 8 and D1 to 2-3 seconds.[4]

  • Processing: Process the data and carefully analyze the cross-peaks, which indicate spatial proximity between protons. Differentiating NOE cross-peaks from exchange or COSY-type artifacts is critical.

Visualizations

Diagrams created using Graphviz to illustrate key workflows and logical relationships in NMR analysis of bakkenolides.

G cluster_workflow Structure Elucidation Workflow Isolation Isolation & Purification of Bakkenolide OneD_NMR 1. Acquire 1D NMR (¹H, ¹³C, DEPT) Isolation->OneD_NMR TwoD_NMR 2. Acquire 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial assignments Frag_Assembly 3. Assemble Planar Structure (Using COSY & HMBC) TwoD_NMR->Frag_Assembly Connectivity data Stereo_NMR 4. Acquire NOESY/ROESY Frag_Assembly->Stereo_NMR Planar structure known Stereo_Assign 5. Determine Relative Stereochemistry Stereo_NMR->Stereo_Assign Through-space data Final_Structure Proposed Structure Stereo_Assign->Final_Structure

Caption: A typical workflow for bakkenolide structure elucidation using NMR.

G cluster_troubleshooting Troubleshooting Signal Overlap Start Are key signals in the ¹H spectrum overlapped? Action1 Try a different solvent (e.g., Benzene-d₆) Start->Action1 Yes End_Good Proceed with interpretation Start->End_Good No Action2 Use a higher-field NMR spectrometer Action1->Action2 Not Resolved Action1->End_Good Resolved Action3 Rely on 2D NMR (HSQC, HMBC) for assignments Action2->Action3 Not Resolved Action2->End_Good Resolved End_Bad Resolution still poor Action3->End_Bad G cluster_core Connecting Fragments with 2D NMR cluster_legend Legend H9 H-9 H10 H-10 H9->H10 COSY C9 C-9 H9->C9 C8 C-8 (C=O) H9->C8 HMBC C10 C-10 H10->C10 C1 C-1 H10->C1 HMBC H10->C8 HMBC H1 H-1 H1->H10 COSY H2 H-2 H1->H2 COSY H1->C10 HMBC H1->C1 k1 COSY k2 HSQC (implied) k3 HMBC

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Properties of Bakkenolide III and Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Sesquiterpenoids

The quest for novel anti-inflammatory agents has led to the investigation of a wide array of natural products. Among these, bakkenolides, a class of sesquiterpenoid lactones, have demonstrated significant therapeutic potential. This guide provides a detailed comparison of the anti-inflammatory effects of two prominent members of this class: Bakkenolide III and Bakkenolide B. By presenting available experimental data, detailing underlying mechanisms, and outlining experimental protocols, this document aims to equip researchers with the necessary information to evaluate and potentially advance these compounds in drug discovery pipelines.

At a Glance: Key Anti-inflammatory Activities

FeatureThis compound (Bak-IIIa)Bakkenolide B
Primary Cell Types Studied Human Umbilical Vein Endothelial Cells (HUVECs)Microglia, Mast Cells, Macrophages
Key Inflammatory Model Lipopolysaccharide (LPS)-induced inflammationLPS-induced neuroinflammation, Antigen-induced mast cell degranulation, Ovalbumin-induced asthma
Inhibited Pro-inflammatory Cytokines TNF-α, IL-1β, IL-8, IL-6TNF-α, IL-1β, IL-6, IL-12
Inhibited Inflammatory Mediators -iNOS, COX-2
Primary Mechanism of Action Upregulation of LINC00294Activation of AMPK/Nrf2 signaling pathway

This compound: A Focus on Endothelial Inflammation

This compound, also referred to as Bakkenolide-IIIa, has been investigated for its protective effects against inflammation in the vascular endothelium, a critical factor in the pathogenesis of atherosclerosis.[1]

Mechanism of Action

Experimental evidence suggests that this compound exerts its anti-inflammatory effects in HUVECs by upregulating a long non-coding RNA (lncRNA) known as LINC00294.[1] Overexpression of LINC00294 has been shown to alleviate LPS-induced inflammatory damage, indicating its crucial role in the protective pathway activated by this compound.[1]

cluster_0 LPS-Induced Inflammation in HUVECs cluster_1 Therapeutic Intervention LPS Lipopolysaccharide (LPS) Inflammation Endothelial Inflammation (↑ TNF-α, IL-1β, IL-8, IL-6) LPS->Inflammation Inhibition Inhibition of Inflammation BakIII This compound LINC ↑ LINC00294 BakIII->LINC LINC->Inhibition

Figure 1. Signaling pathway of this compound in HUVECs.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

In a study utilizing an LPS-induced inflammation model in HUVECs, this compound demonstrated a dose-dependent reduction in the secretion of key pro-inflammatory cytokines.

CytokineConcentration of this compound% Reduction vs. LPS Control
TNF-α20 µMSignificant Reduction
50 µMSignificant Reduction
IL-1β20 µMSignificant Reduction
50 µMSignificant Reduction
IL-820 µMSignificant Reduction
50 µMSignificant Reduction
IL-620 µMSignificant Reduction
50 µMSignificant Reduction
Data derived from a study by Xu et al. (2021). "Significant Reduction" indicates a statistically significant decrease (p<0.05) compared to the LPS-treated group, though exact percentages were not provided in the abstract.

Bakkenolide B: A Multi-faceted Anti-inflammatory Agent

Bakkenolide B has been the subject of more extensive research, demonstrating anti-inflammatory and anti-allergic properties across various cell types and in vivo models.

Mechanism of Action

The primary anti-inflammatory mechanism of Bakkenolide B in microglia involves the activation of the AMP-activated protein kinase (AMPK) and the subsequent upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1), which in turn suppress the production of pro-inflammatory mediators.[2] Additionally, Bakkenolide B has been shown to inhibit the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[3]

cluster_0 LPS-Induced Neuroinflammation in Microglia cluster_1 Therapeutic Intervention LPS Lipopolysaccharide (LPS) Inflammation Neuroinflammation (↑ TNF-α, IL-1β, IL-6, IL-12) LPS->Inflammation Inhibition Inhibition of Neuroinflammation BakB Bakkenolide B AMPK ↑ AMPK Phosphorylation BakB->AMPK Nrf2 ↑ Nrf2 Nuclear Translocation AMPK->Nrf2 ARE ↑ HO-1, NQO-1 Nrf2->ARE ARE->Inhibition

Figure 2. Signaling pathway of Bakkenolide B in microglia.

Quantitative Data: Diverse Anti-inflammatory Effects

Bakkenolide B has demonstrated efficacy in various experimental models:

Inhibition of Pro-inflammatory Cytokines in LPS-stimulated Microglia

CytokineConcentration of Bakkenolide B% Reduction vs. LPS Control
TNF-αNot specifiedSignificant Reduction
IL-1βNot specifiedSignificant Reduction
IL-6Not specifiedSignificant Reduction
IL-12Not specifiedSignificant Reduction
Data from a study by Park et al. (2018). "Significant Reduction" indicates a statistically significant decrease compared to the LPS-treated group, though exact percentages and concentrations were not provided in the abstract.

Inhibition of Mast Cell Degranulation

AssayConcentration of Bakkenolide BEffect
RBL-2H3 Mast Cell DegranulationConcentration-dependentInhibition
Data from a study by Shim et al. (2013). The abstract notes a concentration-dependent inhibition, but specific concentrations and percentages of inhibition are not detailed.

In Vivo Efficacy in an Ovalbumin-Induced Asthma Model

Inflammatory Cell TypeTreatmentEffect
EosinophilsBakkenolide BStrong inhibition of accumulation in bronchoalveolar lavage fluid
MacrophagesBakkenolide BStrong inhibition of accumulation in bronchoalveolar lavage fluid
LymphocytesBakkenolide BStrong inhibition of accumulation in bronchoalveolar lavage fluid
Data from a study by Shim et al. (2013). The abstract indicates strong inhibition, but quantitative data on cell count reduction is not provided.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the cited studies.

General Experimental Workflow for In Vitro Anti-inflammatory Assays

cluster_0 Experimental Workflow A Cell Culture (e.g., HUVECs, Microglia) B Pre-treatment with Bakkenolide (III or B) A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation C->D E Sample Collection (Supernatant, Cell Lysate) D->E F Analysis (ELISA, Western Blot, RT-qPCR) E->F

Figure 3. A generalized experimental workflow.

1. LPS-Induced Inflammation in HUVECs (for this compound)

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media until they reach a suitable confluency.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 50 µM) for a specified period.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Incubation: The cells are incubated for a set time (e.g., 24 hours).

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Mechanism Analysis: Cellular RNA is extracted to analyze the expression of LINC00294 via reverse transcription-quantitative PCR (RT-qPCR).

2. LPS-Induced Neuroinflammation in Microglia (for Bakkenolide B)

  • Cell Culture: Microglial cell lines (e.g., BV-2) are cultured under standard conditions.

  • Treatment: Cells are pre-treated with Bakkenolide B at various concentrations.

  • Inflammatory Stimulus: LPS is added to stimulate the microglia.

  • Incubation: Cells are incubated for a defined period.

  • Cytokine and NO Measurement: The supernatant is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12) by ELISA and nitric oxide (NO) production using the Griess reagent.

  • Mechanism Analysis: Cell lysates are prepared for Western blot analysis to detect the phosphorylation of AMPK and the nuclear translocation of Nrf2, as well as the expression of HO-1 and NQO-1.

3. Mast Cell Degranulation Assay (for Bakkenolide B)

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are sensitized with anti-DNP IgE overnight.

  • Treatment: The sensitized cells are washed and then pre-treated with different concentrations of Bakkenolide B.

  • Degranulation Induction: Degranulation is induced by adding DNP-BSA.

  • Measurement: The release of β-hexosaminidase, a marker of degranulation, into the supernatant is measured using a colorimetric assay. The percentage of degranulation is calculated relative to the total β-hexosaminidase content in cell lysates.

Conclusion

Both this compound and Bakkenolide B exhibit promising anti-inflammatory properties, albeit through different mechanisms and in different biological contexts. This compound appears to be a potential candidate for targeting endothelial inflammation associated with cardiovascular diseases, with its action mediated by the lncRNA LINC00294. In contrast, Bakkenolide B demonstrates a broader spectrum of activity, suppressing neuroinflammation, allergic responses in mast cells, and inflammatory cell infiltration in an asthma model, primarily through the activation of the AMPK/Nrf2 pathway.

For drug development professionals, the choice between these two compounds would depend on the specific inflammatory condition being targeted. Further research is warranted to fully elucidate the therapeutic potential of these bakkenolides, including more detailed dose-response studies for Bakkenolide B, in vivo efficacy studies for this compound, and comprehensive safety and pharmacokinetic profiling for both compounds. The distinct mechanisms of action also suggest potential for synergistic effects if used in combination with other anti-inflammatory agents.

References

A Comparative Guide to the Neuroprotective Activities of Bakkenolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective activities of various bakkenolides, a class of sesquiterpenoid lactones. The information presented herein is curated from experimental data to assist researchers in evaluating the therapeutic potential of these natural compounds in the context of neurodegenerative diseases and ischemic brain injury.

Quantitative Comparison of Neuroprotective Bakkenolides

While numerous studies have highlighted the significant neuroprotective potential of various bakkenolides, a direct comparative analysis of their potency through metrics like EC₅₀ and IC₅₀ values is still an emerging area of research. The following table summarizes the available quantitative and qualitative data on the neuroprotective effects of different bakkenolides.

Bakkenolide (B600228) DerivativeModel SystemAssayKey FindingsQuantitative Data (IC₅₀/EC₅₀)
Bakkenolide-Ia Primary cultured neuronsOxygen-Glucose Deprivation (OGD)Exhibited significant neuroprotective and antioxidant activities.[1]Not Reported
Bakkenolide-IIa Primary cultured neuronsOxygen-Glucose Deprivation (OGD)Showed significant neuroprotective and antioxidant effects.[1]Not Reported
Bakkenolide-IIIa Rat model of transient focal cerebral ischemia; Primary hippocampal neuronsInfarct volume, neurological deficit, cell viability (MTT), apoptosis (TUNEL), Bcl-2/Bax ratioReduced brain infarct volume and neurological deficits in vivo. Increased cell viability, decreased apoptosis, and dose-dependently increased the Bcl-2/Bax ratio in vitro.[2]In vivo: 4, 8, 16 mg/kg (i.g.) showed protective effects. In vitro quantitative data not specified.
Bakkenolide-IVa Primary cultured neuronsOxygen-Glucose Deprivation (OGD)Demonstrated significant neuroprotective and antioxidant properties.[1]Not Reported
Bakkenolide-Va Primary cultured neuronsHypoxia-glucose deprivation, oxidative insultsInvestigated for neuroprotective activity.[3]Not Reported
Bakkenolide-VI Primary cultured neuronsOxygen-Glucose Deprivation (OGD), oxidative insultsAssayed for neuroprotective activity.[4]Not Reported
Total Bakkenolides Rat model of transient focal cerebral ischemia; Primary cultured neuronsInfarct volume, neurological deficit, cell death, apoptosisMarkedly reduced brain infarct volume and neurological deficits. Significantly attenuated cell death and apoptosis in OGD model.[5]In vivo: 5, 10, 20 mg/kg (oral) showed protective effects. In vitro quantitative data not specified.
Tussilagone (related sesquiterpenoid)LPS-activated BV-2 microglial cellsNitric Oxide (NO) and Prostaglandin E₂ (PGE₂) productionDose-dependent inhibition of NO and PGE₂ production.IC₅₀ for NO inhibition: 8.67 µM; IC₅₀ for PGE₂ inhibition: 14.1 µM.

Mechanisms of Neuroprotective Action

The neuroprotective effects of bakkenolides are attributed to their multifaceted mechanisms of action, primarily centered around anti-inflammatory, antioxidant, and anti-apoptotic pathways.

Anti-Inflammatory and Antioxidant Pathways

Several bakkenolides exert their neuroprotective effects by modulating key signaling pathways involved in inflammation and oxidative stress. The Nuclear Factor-kappa B (NF-κB) and the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are prominent targets.

  • NF-κB Signaling Pathway: In pathological conditions, the activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Total bakkenolides and Bakkenolide-IIIa have been shown to inhibit this pathway by suppressing the phosphorylation of IKK, IκBα, and the p65 subunit, thereby preventing the nuclear translocation of NF-κB.[2][5] This inhibition is further supported by the observed suppression of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB.

  • AMPK/Nrf2 Signaling Pathway: This pathway is a critical regulator of cellular energy homeostasis and antioxidant defense. Bakkenolide B has been suggested to activate this pathway, leading to the upregulation of antioxidant enzymes and the suppression of neuroinflammation in microglial cells.

Diagram of the NF-κB Signaling Pathway Inhibition by Bakkenolides

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits p65 p65 p65->NF-κB (p65/p50) p50 p50 p50->NF-κB (p65/p50) NF-κB_n NF-κB NF-κB (p65/p50)->NF-κB_n translocates Bakkenolides Bakkenolides Bakkenolides->IKK Complex inhibits p65_n p65 p50_n p50 DNA DNA NF-κB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Caption: Inhibition of the NF-κB pathway by bakkenolides.

Anti-Apoptotic Pathway

Bakkenolide-IIIa has been demonstrated to protect neurons from apoptosis by modulating the expression of the Bcl-2 family of proteins.[2] It dose-dependently increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio is a critical determinant of cell survival, as it prevents the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Diagram of the Anti-Apoptotic Mechanism of Bakkenolide-IIIa

Anti_Apoptotic_Pathway Apoptotic Stimulus Apoptotic Stimulus Bax Bax Apoptotic Stimulus->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl-2 Bcl-2 Bcl-2->Bax inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase Activation Caspase Activation Cytochrome c->Caspase Activation activates Apoptosis Apoptosis Caspase Activation->Apoptosis Bakkenolide-IIIa Bakkenolide-IIIa Bakkenolide-IIIa->Bcl-2 upregulates

Caption: Bakkenolide-IIIa promotes cell survival by upregulating Bcl-2.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the neuroprotective activity of bakkenolides.

Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

The OGD model is a widely used in vitro method to simulate the ischemic conditions of a stroke.

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rats and cultured in appropriate media.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specified duration (e.g., 90 minutes).

  • Reperfusion: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a reperfusion period (e.g., 24 hours).

  • Treatment: Bakkenolides are typically added to the culture medium before, during, or after the OGD insult at various concentrations.

  • Assessment of Neuroprotection: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium. Apoptosis can be quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Inhibition of Nitric Oxide (NO) Production in Microglia

This assay is used to assess the anti-neuroinflammatory properties of bakkenolides.

  • Cell Culture: Murine microglial cell lines (e.g., BV-2) are cultured in appropriate media.

  • Stimulation: Microglia are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO.

  • Treatment: Bakkenolides are added to the culture medium at various concentrations prior to or concurrently with LPS stimulation.

  • Measurement of NO: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.[6][7] This colorimetric assay involves the reaction of nitrite with Griess reagent to form a colored azo compound, the absorbance of which is measured spectrophotometrically.[6][8]

Western Blot Analysis of Signaling Proteins

Western blotting is employed to investigate the molecular mechanisms underlying the neuroprotective effects of bakkenolides.

  • Protein Extraction: Following treatment with bakkenolides and/or an insult (e.g., OGD), cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, phospho-ERK, IκBα, Bcl-2, Bax) and their total protein counterparts.[9][10][11][12]

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used to bind to the primary antibody, and the signal is detected using a chemiluminescent substrate.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, allowing for the determination of changes in protein expression and phosphorylation status.

Diagram of the Experimental Workflow for Assessing Neuroprotective Activity

Experimental_Workflow cluster_invitro In Vitro Models cluster_insult Insult cluster_assays Assessment of Neuroprotection Primary Neurons Primary Neurons OGD Oxygen-Glucose Deprivation (OGD) Primary Neurons->OGD Microglial Cells Microglial Cells LPS Lipopolysaccharide (LPS) Microglial Cells->LPS Bakkenolide Treatment Bakkenolide Treatment OGD->Bakkenolide Treatment LPS->Bakkenolide Treatment Cell Viability (MTT/LDH) Cell Viability (MTT/LDH) Bakkenolide Treatment->Cell Viability (MTT/LDH) Apoptosis (TUNEL) Apoptosis (TUNEL) Bakkenolide Treatment->Apoptosis (TUNEL) NO Production (Griess Assay) NO Production (Griess Assay) Bakkenolide Treatment->NO Production (Griess Assay) Protein Expression (Western Blot) Protein Expression (Western Blot) Bakkenolide Treatment->Protein Expression (Western Blot)

Caption: General workflow for evaluating bakkenolide neuroprotective effects.

References

Structure-Activity Relationship of Bakkenolide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of bakkenolide (B600228) analogs, focusing on their cytotoxic, anti-inflammatory, neuroprotective, and neuraminidase inhibitory activities. The information is compiled from recent studies to aid in the understanding and future development of this promising class of natural compounds.

Comparative Biological Activities of Bakkenolide Analogs

The biological activities of bakkenolide analogs are significantly influenced by their structural modifications. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, to facilitate a direct comparison of their potency.

Cytotoxic Activity

The cytotoxicity of bakkenolide analogs has been evaluated against various cancer cell lines. The substitutions on the bakkenolide scaffold play a crucial role in determining their anti-proliferative efficacy.

CompoundCell LineIC50 (µM)Reference
Bakkenolide B--[1]
Bakkenolide D--[1]
Bakkenolide-Db (1)KB> 10[2]
Bakkenolide-Dc (2)KB> 10[2]
Bakkenolide-Dd (3)KB4.2[2]
Bakkenolide-De (4)KB> 10[2]
Bakkenolide-Df (5)KB> 10[2]
Bakkenolide-Dg (6)KB> 10[2]
Bakkenolide-Dh (7)KB> 10[2]
Anti-inflammatory and Anti-allergic Activity

Bakkenolide B has demonstrated notable anti-inflammatory and anti-allergic properties. Its activity is attributed to the inhibition of inflammatory mediators and mast cell degranulation.

CompoundAssayIC50 (µM)Reference
Bakkenolide BRBL-2H3 mast cell degranulationNot specified[3]
Neuroprotective Activity

Several bakkenolide analogs have shown significant neuroprotective effects in models of oxygen-glucose deprivation (OGD).

CompoundAssayActivityReference
Bakkenolide-IaOGD-induced neuronal injurySignificant neuroprotection[4]
Bakkenolide-IIaOGD-induced neuronal injurySignificant neuroprotection[4]
Bakkenolide-IIIaOGD-induced neuronal injurySignificant neuroprotection[4][5]
Bakkenolide-IVaOGD-induced neuronal injurySignificant neuroprotection[4]
Total BakkenolidesOGD-induced neuronal injurySignificant neuroprotection[6]
Bacterial Neuraminidase Inhibitory Activity

Bakkenolides have been identified as inhibitors of bacterial neuraminidase, an enzyme implicated in bacterial pathogenesis.

CompoundEnzyme SourceIC50 (µM)Reference
Bakkenolide BClostridium perfringens> 200[7]
Bakkenolide DClostridium perfringens80.1 ± 3.5[7]

Signaling Pathways and Mechanisms of Action

Anti-Neuroinflammatory Signaling Pathway of Bakkenolide B

Bakkenolide B has been shown to exert its anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokine production in microglia.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates BakkenolideB Bakkenolide B AMPK AMPK BakkenolideB->AMPK Activates pAMPK p-AMPK AMPK->pAMPK Phosphorylates Nrf2 Nrf2 pAMPK->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates from Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates ARE ARE Nrf2_n->ARE Binds to HO1_NQO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1_NQO1 Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) HO1_NQO1->Cytokines Inhibits NFkappaB_n->Cytokines Induces Transcription

Caption: Anti-neuroinflammatory pathway of Bakkenolide B.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method for assessing cell viability and the cytotoxic potential of compounds.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the bakkenolide analogs in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)

This assay measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation, a key event in the allergic response.

1. Cell Culture and Sensitization:

  • Culture RBL-2H3 mast cells in complete medium.

  • Seed the cells in a 24-well plate at a density of 2.5x10⁵ cells/well and incubate overnight.

  • Sensitize the cells by incubating with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.

2. Compound Treatment and Stimulation:

  • Wash the sensitized cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl₂, 25 mM PIPES, 40 mM NaOH, pH 7.2).

  • Add 160 µL of Siraganian buffer to each well.

  • Add 20 µL of the bakkenolide analog solution at various concentrations and incubate for 20 minutes at 37°C.

  • Stimulate degranulation by adding 20 µL of DNP-human serum albumin (HSA) (100 ng/mL).

  • For total β-hexosaminidase release, lyse the cells with 200 µL of 0.1% Triton X-100.

3. Measurement of β-Hexosaminidase Activity:

  • After 30 minutes of incubation at 37°C, place the plate on ice to stop the reaction.

  • Centrifuge the plate at 1200 rpm for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.

  • Incubate the plate for 1 hour at 37°C.

4. Absorbance Reading and Data Analysis:

  • Stop the reaction by adding 200 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0) to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.

Neuronal Cell Culture and Oxygen-Glucose Deprivation (OGD) Assay

This in vitro model mimics ischemic conditions to evaluate the neuroprotective effects of compounds.

1. Primary Neuronal Culture:

  • Isolate cortical neurons from embryonic day 18 Sprague-Dawley rat fetuses.

  • Plate the neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • Maintain the cultures at 37°C in a 5% CO₂ incubator for 7-9 days before the experiment.

2. OGD Procedure:

  • Replace the culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).

  • Place the cultures in an anaerobic chamber with a gas mixture of 95% N₂ and 5% CO₂ for 2 hours at 37°C.

  • Terminate the OGD by replacing the EBSS with the original culture medium containing glucose and the test compounds (bakkenolide analogs).

3. Assessment of Neuroprotection:

  • After 24 hours of reperfusion, assess cell viability using the MTT assay as described above or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Morphological changes and apoptosis can be evaluated using techniques such as Hoechst staining or TUNEL assay.

4. Data Analysis:

  • Quantify neuronal survival and compare the protective effects of different bakkenolide analogs at various concentrations.

This guide provides a foundational understanding of the structure-activity relationships of bakkenolide analogs. Further research is warranted to explore the full therapeutic potential of this diverse class of natural products.

References

A Comparative Analysis of the Cytotoxic Effects of Bakkenolides from Petasites formosanus**

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of various bakkenolide (B600228) compounds isolated from the roots of Petasites formosanus. The data presented is compiled from peer-reviewed scientific literature to offer an objective overview of their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of four bakkenolides—Bakkenolide-D, Bakkenolide-G, Bakkenolide-H, and Bakkenolide-Uc—were evaluated against a panel of five human cancer cell lines. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundHep G2Hep G2,2,15KBCCM2P388
Bakkenolide-D 2.32 x 10⁻⁴1.40 x 10⁻²26.940.971.74 x 10⁻²
Bakkenolide-G 2.25 x 10⁻⁴1.95 x 10⁻²31.424.646.84
Bakkenolide-H 2.10 x 10⁻⁴0.2459.8522.212.20 x 10⁻²
Bakkenolide-Uc -----

IC50 values are presented in µM. Data sourced from Wu et al., 1999.[1]

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assays cited in this guide, based on the experimental procedures described in the primary literature.

Cell Lines and Culture
  • Cell Lines:

    • Hep G2 (Human hepatocellular carcinoma)

    • Hep G2,2,15 (A subclone of Hep G2)

    • KB (Human oral cancer)

    • CCM2 (Cell line details not specified in the source)

    • P388 (Murine leukemia)

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal calf serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the bakkenolide compounds was determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded into 96-well microtiter plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: The bakkenolide compounds, dissolved in a suitable solvent (e.g., DMSO), were added to the wells at various concentrations. Control wells received the solvent alone.

  • Incubation: The plates were incubated for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, MTT solution was added to each well.

  • Formazan (B1609692) Crystal Formation: The plates were incubated for a further 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The absorbance values were used to calculate the percentage of cell viability at each compound concentration relative to the control. The IC50 value was then determined from the dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells overnight_incubation Incubate Overnight for Cell Adherence seed_cells->overnight_incubation add_bakkenolides Add Bakkenolide Compounds at Various Concentrations overnight_incubation->add_bakkenolides incubation_period Incubate for 48-72 Hours add_bakkenolides->incubation_period add_mtt Add MTT Reagent to Each Well incubation_period->add_mtt formazan_incubation Incubate for 4 Hours for Formazan Formation add_mtt->formazan_incubation add_solubilizer Add Solubilizing Agent formazan_incubation->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Percentage Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values from Dose-Response Curves calculate_viability->determine_ic50 end End determine_ic50->end

Experimental workflow for determining the cytotoxicity of bakkenolides.

Potential Signaling Pathways in Bakkenolide-Induced Cytotoxicity

While the precise molecular mechanisms of cytotoxicity for the bakkenolides from Petasites formosanus have not been fully elucidated in the reviewed literature, studies on other structurally related bakkenolides, such as Bakkenolide A, suggest potential pathways. Bakkenolide A has been shown to induce apoptosis and cell death in leukemia cells through the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

The proposed mechanism involves the inhibition of key proteins in the PI3K/Akt pathway, leading to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic caspases. This ultimately results in programmed cell death. It is plausible that the cytotoxic bakkenolides from Petasites formosanus may exert their effects through similar mechanisms. However, further research is required to confirm the specific signaling pathways involved.

References

Bakkenolide III: A Comparative Analysis of its Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the neuroprotective agent Bakkenolide III against other established neuroprotective compounds, namely Edaravone (B1671096) and Riluzole (B1680632). It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the relative efficacy and mechanisms of action of these agents. The information is presented through comparative data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a thorough and objective evaluation.

Executive Summary

Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, represent a significant and growing global health burden. The development of effective neuroprotective agents is a critical area of research aimed at mitigating neuronal damage and improving patient outcomes. This compound, a sesquiterpenoid lactone, has emerged as a promising candidate with potent neuroprotective properties. This document compares its efficacy against Edaravone, a free radical scavenger, and Riluzole, a glutamate (B1630785) modulator, based on available preclinical data. The comparison focuses on key metrics of neuroprotection, including improvements in cell viability, reduction of apoptosis, and modulation of inflammatory responses.

Comparative Efficacy Data

The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound, Edaravone, and Riluzole across different models of neurotoxicity and injury.

Table 1: In Vitro Cell Viability
AgentModel SystemAssayChallengeConcentrationResult (% increase in viability vs. challenge)
This compound Primary rat hippocampal neuronsMTT AssayOxygen-Glucose Deprivation (OGD)1, 10, 100 nMDose-dependent increase in cell viability[1]
Edaravone HT22 murine hippocampal cellsCCK-8 AssayHydrogen Peroxide (500 µM)10, 30, 60, 100 µMDose-dependent increase; ~20-50% increase[2]
Riluzole Rat motoneuron-enriched culturesCell CountingGlutamate (600 µM)1, 3, 10, 30 µMDose-dependent reduction in neuronal degeneration[3]
Table 2: In Vitro Apoptosis
AgentModel SystemAssayChallengeConcentrationResult (% decrease in apoptosis vs. challenge)
This compound Primary rat hippocampal neuronsTUNEL AssayOxygen-Glucose Deprivation (OGD)1, 10, 100 nMDose-dependent decrease in apoptotic cells[1]
Edaravone HT22 murine hippocampal cellsAnnexin V-FITC/PI StainingHydrogen Peroxide (500 µM)10, 30, 60, 100 µMDecrease from ~45% to ~20-35% apoptotic cells[2]
Riluzole Human neuroblastoma cells (SH-SY5Y)Caspase-3 ActivityVariousNot SpecifiedReported to increase cleaved caspase-3 in some cancer models, suggesting context-dependent effects[4]
Table 3: In Vivo Efficacy (Ischemic Stroke Models)
AgentAnimal ModelDosageOutcome MeasureResult
This compound Rat (transient focal cerebral damage)4, 8, 16 mg/kgInfarct volume, Neurological deficitDose-dependent reduction in infarct volume and neurological deficit[1]
Edaravone Rat (MCAO/R)6 mg/kgInfarct volume, Neurological scoreSignificant reduction in infarct volume and neurological impairment[5][6]
Riluzole Not directly compared in a similar in-vivo stroke model in the searched literature.---
Table 4: Anti-inflammatory Effects
AgentModel SystemKey Markers MeasuredResult
This compound Rat (cerebral damage), Cultured neuronsNF-κB activationInhibition of NF-κB nuclear translocation and activation[1]
Edaravone Rat (MCAO/R)IL-6, IL-1β, TNF-αSignificant reduction in pro-inflammatory cytokine levels[5][6][7][8]
Riluzole Rat microgliaiNOS expressionDecreased LPS-induced classical microglial activation and iNOS expression[9][10]

Mechanisms of Action: Signaling Pathways

The neuroprotective effects of these agents are mediated through distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Bakkenolide_III_Pathway cluster_0 Ischemic Insult / OGD cluster_1 This compound Intervention cluster_2 Upstream Signaling cluster_3 NF-κB Regulation cluster_4 Cellular Outcomes Insult Ischemic Insult (e.g., OGD) Akt Akt Insult->Akt activates ERK ERK1/2 Insult->ERK activates Bakkenolide This compound Bakkenolide->Akt inhibits Bakkenolide->ERK inhibits IKK IKKβ Akt->IKK ERK->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p65/p50) IKK->NFkB_complex leads to activation IkB->NFkB_complex sequesters NFkB_active Active NF-κB (Translocation to Nucleus) NFkB_complex->NFkB_active Inflammation Inflammation NFkB_active->Inflammation Apoptosis Apoptosis NFkB_active->Apoptosis Inflammation->Apoptosis Cell_Survival Neuronal Survival Apoptosis->Cell_Survival

Caption: this compound inhibits the activation of Akt and ERK1/2, preventing NF-κB activation and subsequent inflammation and apoptosis.

Edaravone_Pathway cluster_0 Ischemic Insult cluster_1 Edaravone Intervention cluster_2 Oxidative Stress cluster_3 Cellular Damage cluster_4 Outcome Insult Ischemia/Reperfusion Injury ROS Reactive Oxygen Species (ROS, e.g., Peroxyl Radicals) Insult->ROS Edaravone Edaravone Edaravone->ROS scavenges Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Neuronal_Death Neuronal Death Membrane_Damage->Neuronal_Death Cell_Survival Neuronal Survival Neuronal_Death->Cell_Survival

Caption: Edaravone acts as a potent free radical scavenger, directly neutralizing ROS and inhibiting downstream lipid peroxidation and neuronal damage.

Riluzole_Pathway cluster_0 Excitotoxic Condition cluster_1 Riluzole Intervention cluster_2 Presynaptic Terminal cluster_3 Synaptic Cleft & Postsynaptic Neuron cluster_4 Cellular Outcome Excitotoxicity Excessive Neuronal Excitation Na_Channel Voltage-Gated Na+ Channels Excitotoxicity->Na_Channel activates Riluzole Riluzole Riluzole->Na_Channel inhibits Glutamate_Release Glutamate Release Riluzole->Glutamate_Release inhibits Glutamate_Uptake Glutamate Uptake (GLAST, GLT1) Riluzole->Glutamate_Uptake enhances NMDA_Receptor NMDA Receptors Riluzole->NMDA_Receptor blocks Na_Channel->Glutamate_Release Glutamate_Release->NMDA_Receptor activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Neuronal_Damage Excitotoxic Neuronal Damage Ca_Influx->Neuronal_Damage Cell_Survival Neuronal Survival Neuronal_Damage->Cell_Survival

Caption: Riluzole modulates glutamatergic neurotransmission by inhibiting glutamate release and postsynaptic receptors while enhancing its uptake.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays cited in this guide.

Cell Viability Assay (MTT/CCK-8)

This protocol provides a general framework for assessing cell viability. Specific parameters should be optimized based on the cell type and experimental conditions.

  • Cell Seeding:

    • Plate cells (e.g., primary neurons, HT22 cells) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Treatment:

    • Expose cells to the neurotoxic challenge (e.g., Oxygen-Glucose Deprivation for 2 hours, or H₂O₂ at a final concentration of 500 µM).

    • Concurrently, treat designated wells with varying concentrations of the neuroprotective agent (this compound, Edaravone, or Riluzole). Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Reagent Incubation:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Subsequently, add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control group.

Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A Seed cells in 96-well plate B Incubate 24h A->B C Add neurotoxic challenge & neuroprotective agents B->C D Incubate 24h C->D E Add MTT or CCK-8 reagent D->E F Incubate 1-4h E->F G Add solubilizer (for MTT only) F->G H Read absorbance on plate reader F->H G->H

Caption: General workflow for MTT and CCK-8 cell viability assays.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HT22) in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.

    • Induce apoptosis with a challenge (e.g., 500 µM H₂O₂) with or without the neuroprotective agent for the specified duration (e.g., 24 hours)[2].

  • Cell Harvesting:

    • Collect both floating and adherent cells. Gently wash adherent cells with PBS and detach using trypsin-EDTA.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes) and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Apoptosis_Assay_Workflow A Seed and treat cells in 6-well plates B Harvest adherent and floating cells A->B C Wash cells with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate 15 min in the dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.

Anti-inflammatory Assay (Cytokine Measurement via ELISA)

This protocol outlines the general steps for quantifying pro-inflammatory cytokines in biological samples (e.g., cell culture supernatant or plasma).

  • Sample Collection:

    • Following in vitro or in vivo experiments, collect the cell culture supernatant or blood plasma from treated and control groups.

    • Centrifuge samples to remove cellular debris and store at -80°C until analysis.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6).

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Incubate, then wash again.

    • Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.

Conclusion

This compound demonstrates significant neuroprotective effects in preclinical models, comparable in several aspects to established agents like Edaravone and Riluzole. Its distinct mechanism of action, targeting the NF-κB signaling pathway via inhibition of Akt and ERK1/2, offers a different therapeutic approach compared to the free-radical scavenging of Edaravone and the glutamate modulation of Riluzole. The in vitro and in vivo data suggest that this compound is effective in reducing neuronal apoptosis, preserving cell viability, and mitigating the inflammatory response associated with ischemic injury.

While direct, head-to-head comparative studies are limited, the available evidence indicates that this compound is a potent neuroprotective compound. Its efficacy in reducing infarct volume and improving neurological outcomes in animal models is particularly promising. Further research is warranted to fully elucidate its therapeutic potential and to establish its relative efficacy in a clinical setting. The detailed protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for researchers pursuing the development of novel neuroprotective strategies.

References

In Silico Binding Affinity of Bakkenolide III to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico binding affinity of Bakkenolide III with its putative target proteins within the nuclear factor-kappa B (NF-κB) signaling pathway. Due to the limited availability of direct in silico binding data for this compound in publicly accessible literature, this guide leverages data from structurally similar compounds and known inhibitors of the same pathway to provide a comprehensive comparative framework. The primary comparator used is Parthenolide, a sesquiterpene lactone with a well-documented inhibitory effect on the NF-κB pathway, for which in silico binding data is available.

Executive Summary

Data Presentation: Comparative In Silico Binding Affinities

The following table summarizes the available in silico binding affinity data for Parthenolide and other known NF-κB inhibitors with key target proteins in the NF-κB pathway. This data serves as a proxy for understanding the potential binding characteristics of this compound.

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesCitation(s)
ParthenolideIKKβ3R2FNot explicitly stated, but potent binding confirmed-[1][2]
ParthenolideIKK-NEMO Complex3BRT-8.08 ± < 0.001-[3]
ParthenolideNF-κB (p65/p50)-DNA Complex1vkx-7.54 ± < 0.001-[1][3]
ParthenolideNF-κB (p65 subunit)4Q3JNot explicitly statedGlu277, Lys123[4]
TriptolideIKKβ3R2FComparable to Parthenolide-[1][2]
TriptolideNF-κB (p65/p50)-DNA Complex1vkxComparable to Parthenolide-[1][2]
BAY 11-7082IKKβ-Not explicitly stated, but inhibitory action confirmed-[5][6][7]
PhycocyanobilinIκBα-NF-κB Complex--7.62-[8]
BAY 11-7082IκBα-NF-κB Complex--8.1-[8]
LuteolinPTGS2 (COX-2)--9.7-[9]
Withanolide Aα-amylase--82.144 ± 10.671-[10]
Withanolide Aα-glucosidase--102.1043 ± 11.231-[10]

Note: The binding energy values can vary depending on the docking software and parameters used. The data presented here is for comparative purposes.

Experimental Protocols: In Silico Molecular Docking

The following is a generalized, detailed methodology for performing in silico molecular docking studies to determine the binding affinity of a ligand, such as this compound, to a target protein.

1. Preparation of the Target Protein Structure:

  • Retrieval: The three-dimensional crystal structure of the target protein (e.g., IKKβ, p65 subunit of NF-κB) is obtained from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Preparation: The protein structure is prepared using software such as AutoDock Tools, Chimera, or Maestro. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning atomic charges (e.g., Gasteiger charges).

    • Repairing any missing residues or atoms.

2. Preparation of the Ligand Structure:

  • Structure Generation: The 3D structure of the ligand (this compound) is generated using chemical drawing software like ChemDraw or obtained from a database such as PubChem.

  • Energy Minimization: The ligand's structure is energy-minimized to obtain a stable conformation. This can be done using force fields like MMFF94 or through quantum mechanical calculations.

  • File Format Conversion: The ligand structure is converted to a suitable format for the docking software (e.g., .pdbqt for AutoDock).

3. Molecular Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The active site can be identified from the literature or by locating the binding site of a co-crystallized ligand in the PDB structure. The grid box dimensions should be large enough to encompass the entire active site and allow for conformational flexibility of the ligand.

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, is employed to explore the conformational space of the ligand within the defined grid box and to calculate the binding energy for different poses.

  • Execution: The docking simulation is run to generate a set of possible binding poses of the ligand, each with a corresponding binding energy score.

4. Analysis of Docking Results:

  • Binding Affinity: The binding energy (typically in kcal/mol) of the best-ranked pose is considered the predicted binding affinity. A more negative value indicates a stronger binding interaction.

  • Pose Visualization: The binding poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the interactions between the ligand and the protein's active site residues.

  • Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein are identified and analyzed.

Mandatory Visualizations

Signaling Pathway of Bakkenolide IIIa in NF-κB Inhibition

NFkB_Pathway_Inhibition cluster_nucleus Nucleus Bakkenolide_III Bakkenolide IIIa IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Bakkenolide_III->IKK_complex Inhibits Akt_P P-Akt Bakkenolide_III->Akt_P Inhibits ERK_P P-ERK1/2 Bakkenolide_III->ERK_P Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Akt Akt Stimuli->Akt Activates ERK ERK1/2 Stimuli->ERK Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active IkBa_P->NFkB Releases Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression Translocates & Induces Nucleus Nucleus Akt->Akt_P ERK->ERK_P Akt_P->IKK_complex Activates ERK_P->IKK_complex Activates

Caption: Bakkenolide IIIa inhibits the NF-κB pathway.

Experimental Workflow for In Silico Binding Affinity Analysis

Docking_Workflow start Start protein_prep Target Protein Preparation (from PDB) start->protein_prep ligand_prep Ligand Preparation (this compound) start->ligand_prep grid_gen Grid Box Generation (around active site) protein_prep->grid_gen docking Molecular Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Docking Results docking->analysis end End analysis->end

Caption: Workflow for in silico molecular docking.

Logical Relationship of this compound and Its Therapeutic Effect

Logical_Relationship BIII This compound Target Target Proteins (IKKβ, p65, Akt, etc.) BIII->Target Binds to Pathway NF-κB Pathway Inhibition Target->Pathway Leads to Effect Therapeutic Effect (Anti-inflammatory) Pathway->Effect Results in

Caption: this compound's mechanism of action.

References

A Comparative Guide to the Antioxidant Profile of Bakkenolide III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Framework for Comparison

To facilitate future comparative analysis, the following table provides a template for summarizing quantitative data from various antioxidant assays. As data for Bakkenolide III becomes available through research, it can be benchmarked against established antioxidants like Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Quercetin (a flavonoid).

Table 1: Comparative Antioxidant Activity of this compound and Standard Antioxidants

CompoundDPPH Scavenging Activity (IC₅₀, µM)ABTS Radical Scavenging (TEAC)Ferric Reducing Antioxidant Power (FRAP Value, µmol Fe²⁺/µmol)Cellular Antioxidant Activity (CAA, EC₅₀, µM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Trolox Typically 20-501.0 (by definition)Typically >1.5Typically 20-60
Ascorbic Acid Typically 25-60Typically 0.9-1.1Typically >1.8Typically 40-100
Quercetin Typically 5-15Typically 1.5-2.5Typically >2.0Typically 1-10

Note: The values for standard antioxidants are typical ranges found in the literature and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below to ensure standardized evaluation and reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound or standard.

    • Include a control well with 100 µL of DPPH solution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add 20 µL of the test compound or standard to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as µmol of Trolox equivalents per µmol of the compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • Add 20 µL of the test compound or standard to 180 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known concentration of Fe²⁺. The FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents per µmol of the compound.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation.

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with PBS and then incubate with 25 µM DCFH-DA for 1 hour.

    • Remove the DCFH-DA solution and treat the cells with various concentrations of this compound or a standard (e.g., quercetin) for 1 hour.

    • Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Calculation:

    • The area under the fluorescence curve is calculated. The EC₅₀ value (the concentration of the compound required to inhibit 50% of the oxidative stress-induced fluorescence) is determined.

Visualizing the Mechanisms

To better understand the context in which antioxidants like this compound may function, the following diagrams illustrate a key signaling pathway related to oxidative stress and a general workflow for antioxidant assays.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks IKK IKK ROS->IKK activates Damage Oxidative Damage Cell->Damage NFkB_inactive IκB-NF-κB (Inactive) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active releases IKK->NFkB_inactive phosphorylates IκB Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation induces transcription of pro-inflammatory genes Antioxidant This compound (Antioxidant) Antioxidant->ROS scavenges Antioxidant->IKK may inhibit

Caption: Oxidative stress signaling pathway and potential points of intervention for antioxidants.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Prepare this compound and Standard Solutions Mix Mix Sample/Standard with Reagent Sample_Prep->Mix Reagent_Prep Prepare Assay Reagent (e.g., DPPH, ABTS•⁺, FRAP) Reagent_Prep->Mix Incubate Incubate under Specific Conditions Mix->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate Calculate % Inhibition, IC₅₀, or TEAC Measure->Calculate

Caption: Generalized experimental workflow for in vitro antioxidant capacity assays.

Bakkenolide III Versus Other NF-κB Inhibitors in Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory cascade that follows an ischemic stroke. Its activation in brain tissue triggers the expression of numerous pro-inflammatory and pro-apoptotic genes, contributing to secondary brain injury, blood-brain barrier disruption, and neuronal cell death.[1][2][3] Consequently, inhibiting the NF-κB signaling pathway has emerged as a promising therapeutic strategy to mitigate the devastating consequences of stroke.[2]

This guide provides a detailed comparison of Bakkenolide III, a novel sesquiterpenoid lactone, against other well-known NF-κB inhibitors that have been evaluated in experimental stroke models. We present available quantitative data on their efficacy, detail the experimental protocols used in key studies, and visualize the underlying molecular pathways and experimental workflows.

The NF-κB Signaling Pathway in Ischemic Stroke

Ischemic conditions trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate into the nucleus and initiate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules, which exacerbate brain damage. Many inhibitors, including this compound, target upstream kinases like IKK to prevent this cascade.

NF_kB_Pathway Figure 1: Canonical NF-κB Signaling Pathway in Stroke and Point of Inhibition cluster_nucleus Ischemia Ischemic Insult (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptors (e.g., TNFR) Ischemia->Receptor Activates IKK IKK Complex Receptor->IKK Recruits & Activates p65_p50_IkBa p65/p50-IκBα (Inactive Cytoplasmic Complex) IKK->p65_p50_IkBa Phosphorylates IκBα IkBa_P Phosphorylated IκBα p65_p50_IkBa->IkBa_P p65_p50 p65/p50 Dimer (Active NF-κB) IkBa_P->p65_p50 IκBα Degradation & NF-κB Release Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation Genes Pro-inflammatory Gene Transcription p65_p50->Genes Binds to DNA Inhibitors NF-κB Inhibitors (this compound, Parthenolide, etc.) Inhibitors->IKK Inhibit

Caption: Simplified diagram of the canonical NF-κB pathway activated by ischemic stroke.

Comparative Efficacy of NF-κB Inhibitors

The following tables summarize the quantitative data from preclinical studies on the neuroprotective effects of this compound and other NF-κB inhibitors in rodent models of middle cerebral artery occlusion (MCAO), the most common experimental model of focal cerebral ischemia.[1]

Inhibitor Animal Model Dose & Route Key Efficacy Outcomes Reference
This compound Rat (Transient MCAO)4, 8, 16 mg/kg (i.g.)- Markedly reduced brain infarct volume.- Improved neurological deficit scores.- High dose (16 mg/kg) increased 72h survival rate.[4]
Parthenolide Rat (Permanent MCAO)250 µg/kg (Low), 500 µg/kg (High) (i.p.)- High dose significantly reduced infarct volume at 24h and 72h.- High dose significantly improved neurological deficit scores at 24h and 72h.- High dose significantly reduced brain water content at 24h and 72h.[5]
BAY 11-7082 Rat (Transient MCAO)3 mg/kg (i.v.), 5 mg/kg (i.p.)- Primarily used as a positive control for NF-κB inhibition. It effectively down-regulates pro-inflammatory (M1) microglia markers and up-regulates anti-inflammatory (M2) markers.[1][4] Direct, independent data on infarct volume reduction was not detailed in the reviewed studies.[1][6]
Helenalin N/AN/A- While a known NF-κB inhibitor, no specific experimental data in in-vivo stroke models was identified in the conducted search. Its primary evaluation has been in other inflammatory conditions like liver injury.[7]

Table 1: Overview of In-Vivo Efficacy in Stroke Models

Inhibitor Dose Time Point Infarct Volume Reduction vs. MCAO Control Neurological Score Improvement Reference
This compound 4, 8, 16 mg/kg24hDose-dependent reduction (specific % not stated)Dose-dependent improvement[4]
Parthenolide 500 µg/kg (High)24hInfarct reduced from ~49% to ~42% of hemisphereSignificant improvement (score not specified)[5]
Parthenolide 250 µg/kg (Low)72hInfarct reduced from ~46% to ~40% of hemisphereNot significant[5]
Parthenolide 500 µg/kg (High)72hInfarct reduced from ~46% to ~37% of hemisphereSignificant improvement (score not specified)[5]

Table 2: Detailed Quantitative Comparison of Infarct Volume and Neurological Outcome

Detailed Experimental Protocols

Accurate comparison requires understanding the methodologies employed. Below are summaries of the typical protocols used in the cited studies.

Animal Model and Stroke Induction (Transient MCAO)
  • Species: Male Sprague-Dawley rats (250-300g) are commonly used. Male animals are often preferred to avoid the neuroprotective influence of estrogen.

  • Anesthesia: Anesthesia is typically induced with isoflurane (B1672236) or an intraperitoneal injection of chloral (B1216628) hydrate (B1144303) (e.g., 400 mg/kg).

  • MCAO Procedure: The middle cerebral artery occlusion (MCAO) is most often induced using the intraluminal filament method.

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.

    • A silicone-coated monofilament (e.g., 4-0 nylon suture) is introduced into the ECA or CCA.

    • The filament is advanced up the ICA until its tip occludes the origin of the middle cerebral artery (MCA), confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.

    • The filament is left in place for a defined period (e.g., 60-120 minutes) to induce ischemia.

    • For transient MCAO models, the filament is then withdrawn to allow for reperfusion. For permanent MCAO, it is left in place.[1]

Drug Administration
  • This compound: Administered via oral gavage (i.g.) at doses of 4, 8, and 16 mg/kg immediately after the start of reperfusion.[4]

  • Parthenolide: Administered intraperitoneally (i.p.) at 250 or 500 µg/kg immediately after the induction of permanent MCAO.[5]

  • BAY 11-7082: Administered intravenously (i.v.) or intraperitoneally (i.p.) at doses ranging from 3-5 mg/kg, typically shortly after MCAO or at the beginning of reperfusion.[1][6]

Outcome Assessment
  • Neurological Deficit Scoring: Assessed at 24 and/or 72 hours post-MCAO using a graded scale, such as the modified neurological severity score (mNSS), which evaluates motor, sensory, and reflex functions.

  • Infarct Volume Measurement: At the study endpoint (e.g., 24 or 72 hours), animals are euthanized, and brains are removed. The brains are sliced into coronal sections (e.g., 2 mm thick) and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy, viable tissue stains red, while the infarcted area remains unstained (white). The unstained area is then quantified using image analysis software to calculate the total infarct volume, often expressed as a percentage of the total hemispheric volume.

Experimental_Workflow Figure 2: General Experimental Workflow for Preclinical Stroke Studies A Animal Acclimatization (e.g., Male SD Rats, 250-300g) B Induction of Anesthesia A->B C Middle Cerebral Artery Occlusion (MCAO) (Intraluminal Filament Method) B->C D Reperfusion (Filament Withdrawal after 60-120 min) C->D Transient Model E Drug Administration (e.g., this compound, i.g.) D->E Post-treatment F Neurological Scoring (e.g., mNSS at 24h & 72h) E->F G Euthanasia & Brain Extraction F->G H Infarct Volume Analysis (TTC Staining) G->H I Molecular Analysis (Optional) (Western Blot, ELISA for NF-κB, etc.) G->I J Data Analysis & Comparison H->J I->J

Caption: A typical workflow for evaluating neuroprotective agents in a rat MCAO model.

Conclusion

The available preclinical data suggests that both This compound and Parthenolide are effective inhibitors of the NF-κB pathway that can significantly reduce infarct volume and improve neurological outcomes in experimental stroke models. This compound demonstrates a clear dose-dependent neuroprotective effect when administered orally post-reperfusion.[4] Parthenolide also shows significant efficacy, particularly at a higher dose, in reducing infarct size and edema in a permanent ischemia model.[5]

BAY 11-7082 is a well-established tool for confirming the role of NF-κB in neuroinflammation in stroke models, effectively modulating microglia polarization.[1][4] However, quantitative data focusing solely on its ability to reduce infarct volume is less clearly defined in the available literature. For Helenalin , there is currently a lack of published evidence for its use and efficacy in in-vivo models of cerebral ischemia.

This guide highlights the therapeutic potential of targeting the NF-κB pathway in stroke. This compound represents a promising candidate for further investigation, demonstrating robust neuroprotective effects. Future studies should aim for head-to-head comparisons under identical experimental conditions to definitively establish the relative potency and therapeutic window of these promising compounds.

References

A Comparative Analysis of Natural vs. Synthetic Bakkenolide III: Uncovering a Gap in Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of natural and synthetically produced Bakkenolide III. While the bioactivity of naturally occurring this compound and its derivatives has been explored, quantitative data on the biological effects of its synthetic counterpart remains elusive. This guide summarizes the current state of knowledge on the biological activities of natural bakkenolides and highlights the absence of corresponding data for synthetic this compound.

Currently, a direct comparison of the biological activity of synthetic versus natural this compound is not feasible due to the lack of published quantitative data for the synthetic compound. Scientific literature extensively documents the total synthesis of this compound, providing established chemical pathways to produce the molecule in a laboratory setting. However, these studies do not appear to be followed by biological evaluations that would provide the necessary data, such as IC50 or EC50 values, to compare its efficacy with the natural form.

Biological Activity of Natural this compound and its Derivatives

Natural this compound and its related compounds, isolated from plants of the Petasites genus, have demonstrated a range of biological activities, with a primary focus on their neuroprotective and anti-inflammatory effects.

One of the well-studied derivatives, Bakkenolide-IIIa, has been shown to exert neuroprotective effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the inflammatory response, and its inhibition can mitigate neuronal damage. Studies have indicated that Bakkenolide-IIIa can protect against cerebral damage, suggesting its potential as a therapeutic agent for neurological disorders. Furthermore, various bakkenolides, including those closely related to this compound, have been reported to possess significant neuroprotective and antioxidant

Safety Operating Guide

Essential Procedures for the Safe Disposal of Bakkenolide III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Bakkenolide III, a sesquiterpene lactone, is a critical aspect of laboratory safety and environmental stewardship. Due to its classification as a potentially bioactive and cytotoxic compound, this compound and any contaminated materials must be handled as hazardous waste.[1][2][3][4] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Key Safety and Disposal Information Summary

Hazard CategoryPersonal Protective Equipment (PPE)Disposal MethodSpill Cleanup
Toxic, Irritant [2][4]Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.[5][6][7]Treat as hazardous/cytotoxic waste.[1][8] Segregate from other waste streams.[8][9] Use designated, sealed, and clearly labeled waste containers.[5][7][8] Arrange for disposal through a licensed professional waste disposal service or institutional Environmental Health and Safety (EHS) office.[7][10]Evacuate and ventilate the area.[7] Wear appropriate PPE.[7] Contain liquid spills with inert absorbent material.[7] Gently cover solid spills with a damp paper towel to prevent dust.[7]

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must be conducted in accordance with institutional, local, state, and federal regulations for hazardous chemical waste.

  • Waste Identification and Segregation :

    • Treat all materials that have come into contact with this compound as hazardous waste. This includes unused or expired compounds, contaminated PPE, labware (e.g., vials, pipette tips, weighing paper), and cleaning materials.[1]

    • Establish separate, clearly labeled, and leak-proof waste containers for solid and liquid waste.[11]

  • Waste Collection and Containment :

    • Solid Waste : Place pure this compound and other contaminated solids into a designated, rigid, and sealable container labeled "Hazardous Waste: this compound" along with appropriate hazard symbols.[8][10]

    • Liquid Waste : Collect solutions containing this compound in a chemically compatible, shatter-resistant, and sealable container. Label the container with "Hazardous Liquid Waste: this compound" and list all solvent components. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7][10]

    • Sharps : Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.[7][8]

  • Container Management and Storage :

    • Ensure all waste containers are securely sealed when not in use to prevent leaks or spills.[12]

    • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected.[7][10]

  • Arranging for Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[7][10]

    • High-temperature incineration is the preferred method for the complete destruction of cytotoxic compounds.[9] Do not dispose of this compound down the drain or in regular trash.[7]

Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound, follow this decontamination procedure:

  • Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve and remove the bulk of the this compound residue.[7] Collect this solvent rinse as hazardous liquid waste.[7]

  • Washing : Wash the rinsed glassware with a laboratory detergent and water.

  • Final Rinse : Thoroughly rinse the glassware with deionized water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste (e.g., contaminated gloves, vials) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, solvent rinses) segregate->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) segregate->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Hazardous Waste Container sharps_waste->collect_sharps store Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store pickup Arrange for Pickup by EHS or Licensed Waste Disposal Service store->pickup end End: Final Disposal (e.g., High-Temperature Incineration) pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Bakkenolide III

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bakkenolide III. It includes detailed operational and disposal plans to ensure the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A thorough PPE strategy is critical when working with this compound to minimize exposure. The following table outlines the recommended PPE.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact.[1][2] Double gloving is recommended to protect against undetected punctures or tears.[1]
Eyes/Face Safety Goggles with Side-shields or Face ShieldProtects eyes from splashes or airborne particles of the compound.[1][3][4] Tightly fitting safety goggles (basket goggles) are recommended.[3][4]
Body Fully-buttoned Laboratory Coat or Chemical-resistant CoverallsProtects skin and personal clothing from contamination.[1][3][5] For enhanced protection, chemical-resistant coveralls made of materials like butyl rubber or neoprene can be used.[5]
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form to prevent inhalation of airborne particles. Primary respiratory protection should be achieved by working in a certified chemical fume hood.[1][3]
Feet Closed-toe Shoes and Shoe Covers (if necessary)Sturdy, closed-toe footwear is a standard laboratory requirement. Shoe covers should be used if there is a risk of spills.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • The storage container must be clearly labeled with the compound name and appropriate hazard warnings.[1]

2. Preparation and Handling:

  • All work with this compound, especially in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for handling the solid.

  • When creating solutions, slowly add the solvent to the solid to prevent splashing.

3. Spill and Emergency Procedures:

  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed container for disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and follow your institution's emergency procedures.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

  • Inhalation: Move to fresh air and seek immediate medical attention.[6]

Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 handle1 Weigh Solid / Prepare Solution prep2->handle1 handle2 Conduct Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Package & Label Waste clean2->clean3 dispose Dispose via EHS clean3->dispose

Workflow for Handling and Disposal of this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound (e.g., gloves, weighing boats, pipette tips) should be considered hazardous waste.

    • Label a dedicated, leak-proof, and chemically compatible waste container with "this compound Waste" and the appropriate hazard symbols.[6]

  • Container Management:

    • Keep the waste container securely closed when not in use.[6][7]

    • Store the waste container in a designated secondary containment area.

  • Final Disposal:

    • All hazardous waste must be disposed of through the institution's official Environmental Health and Safety (EHS) or hazardous waste management program.[1]

    • Do not dispose of this compound or contaminated materials in the regular trash or down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.